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  • Product: (S)-2-Benzylheptan-1-ol

Core Science & Biosynthesis

Foundational

(S)-2-benzylheptan-1-ol chemical structure and properties

The following technical guide details the structural, physicochemical, and synthetic profile of (S)-2-benzylheptan-1-ol . Chemical Class: Chiral Primary Alcohol | Trade Reference: (S)-Jasmol (Enantiopure)[1] Executive Su...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the structural, physicochemical, and synthetic profile of (S)-2-benzylheptan-1-ol .

Chemical Class: Chiral Primary Alcohol | Trade Reference: (S)-Jasmol (Enantiopure)[1]

Executive Summary

(S)-2-benzylheptan-1-ol is the S-enantiomer of the fragrance ingredient commonly known as Jasmol .[1] While the racemic mixture is widely employed in the fragrance industry for its cost-effective jasmine-like floral olfaction, the pure (S)-enantiomer represents a high-value target for structure-activity relationship (SAR) studies in olfactory science and as a chiral building block in pharmaceutical synthesis.[1] This guide delineates the specific stereochemical properties, asymmetric synthesis routes, and analytical protocols required to isolate and characterize the (S)-isomer with high enantiomeric excess (ee).[1]

Chemical Identity & Stereochemistry[1]

The molecule features a seven-carbon aliphatic chain with a benzyl substituent at the C2 position.[1] The chirality arises at C2, which is bonded to four distinct groups.[1]

AttributeDetail
IUPAC Name (2S)-2-benzylheptan-1-ol
Common Name (S)-Jasmol; (S)-

-pentyl-hydrocinnamic alcohol
CAS Number 92368-90-6 (Racemate); Specific (S)-CAS not widely indexed
Molecular Formula C

H

O
Molecular Weight 206.33 g/mol
SMILES (Isomeric) CCCCCCO
Stereochemical Assignment (Cahn-Ingold-Prelog)

The absolute configuration at C2 is designated (S) based on the priority of substituents:

  • -CH

    
    OH  (Hydroxymethyl): Priority 1 (Oxygen attached to C).[1]
    
  • -CH

    
    Ph  (Benzyl): Priority 2 (Carbon attached to Aromatic Ring).[1]
    
  • -C

    
    H
    
    
    
    (Pentyl): Priority 3 (Carbon attached to Aliphatic Chain).[1]
  • -H (Hydrogen): Priority 4.[1][2]

Configuration: With Hydrogen in the rear, the sequence 1


 2 

3 traces a Counter-Clockwise path, confirming the (S) designation.[1]

Physicochemical Properties[1][2][3][4][5][6]

The following data aggregates experimental values for the racemate (Jasmol) and predicted values for the pure enantiomer, as physical constants (BP, Solubility) are identical between enantiomers in achiral environments.

PropertyValueContext
Appearance Colorless, viscous liquidStandard State
Odor Profile Floral, Jasmine, Waxy(S)-isomer often exhibits distinct threshold/quality vs (R)
Boiling Point 314 - 315 °C@ 760 mmHg
Density 0.941 g/cm³@ 20 °C
LogP (o/w) 4.30 (Estimated)Highly Lipophilic
Water Solubility ~21 mg/LInsoluble
Flash Point 122 °CClosed Cup
Vapor Pressure 1.9 x 10⁻⁴ mmHg@ 25 °C (Low Volatility)

Synthetic Routes & Manufacturing[1][4]

Producing the pure (S)-enantiomer requires bypassing the standard industrial aldol condensation (which yields the racemate).[1] Two primary routes are recommended for research and development: Asymmetric Hydrogenation (Catalytic) and Enzymatic Resolution (Biocatalytic).[1]

Route A: Asymmetric Hydrogenation (Catalytic)

This route utilizes a chiral transition metal catalyst to hydrogenate the precursor,


-pentylcinnamaldehyde (Jasminaldehyde).[1]
  • Substrate:

    
    -pentylcinnamaldehyde (Jasminaldehyde).[1]
    
  • Catalyst: Ruthenium or Rhodium complex with chiral phosphine ligands (e.g., [Ru(BINAP)] or Rh-DuPhos).[1]

  • Mechanism: The catalyst directs the addition of H

    
     across the C=C bond, establishing the C2 stereocenter before or concurrent with aldehyde reduction.[1]
    
Route B: Chemo-Enzymatic Resolution (Biocatalytic)

This route uses a lipase to selectively acylate one enantiomer from the racemic alcohol.[1]

  • Substrate: rac-2-benzylheptan-1-ol.[1][3][4]

  • Biocatalyst: Candida antarctica Lipase B (CAL-B, immobilized).[1]

  • Acyl Donor: Vinyl acetate.[1]

  • Process: The lipase preferentially acetylates the (R)-enantiomer (typically), leaving the (S)-alcohol unreacted.[1]

  • Purification: The (S)-alcohol is separated from the (R)-acetate via column chromatography.[1]

Synthesis Workflow Diagram

SynthesisPathways Start Precursor: alpha-Pentylcinnamaldehyde RouteA Route A: Asymmetric Hydrogenation (Catalytic) Start->RouteA StepA1 H2, Chiral Rh/Ru Catalyst (e.g., (S)-BINAP) RouteA->StepA1 StepA2 Selective C=C Reduction StepA1->StepA2 ProductA (S)-2-benzylheptanal StepA2->ProductA FinalRed NaBH4 Reduction ProductA->FinalRed Target TARGET: (S)-2-benzylheptan-1-ol (>98% ee) FinalRed->Target RouteB Route B: Enzymatic Resolution (Biocatalytic) StepB1 CAL-B Lipase + Vinyl Acetate (Kinetic Resolution) RouteB->StepB1 Racemate Substrate: rac-2-benzylheptan-1-ol Racemate->RouteB Separation Chromatography Separation StepB1->Separation Separation->Target Unreacted Alcohol Waste By-product: (R)-Acetate Separation->Waste Acylated Ester

Caption: Comparison of Asymmetric Hydrogenation (Route A) and Enzymatic Resolution (Route B) to access (S)-2-benzylheptan-1-ol.

Analytical Profiling

Verifying the enantiomeric excess (ee) is critical.[1] Standard GC/HPLC on achiral columns cannot distinguish the enantiomers.[1]

Protocol: Chiral HPLC Analysis[3]
  • Column: Chiralcel OD-H or Chiralpak AD-H (Polysaccharide-based stationary phases).[1]

  • Mobile Phase: Hexane : Isopropanol (90:10 to 98:2, isocratic).[1]

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV @ 210 nm (Absorption by benzyl chromophore) or 254 nm.[1]

  • Expected Result: Baseline separation of (S) and (R) peaks. The (S)-enantiomer elution order must be determined via authentic standard or optical rotation correlation.[1]

Protocol: Optical Rotation[6][9]
  • Instrument: Polarimeter (Na D-line, 589 nm).[1]

  • Solvent: Ethanol or Chloroform (

    
    ).[1]
    
  • Note: The specific rotation

    
     is a key identifier.[1] While specific literature values for the pure (S)-isomer are rare in open databases, structurally similar 2-substituted primary alcohols typically show measurable rotation.[1]
    

Applications

Olfactory Science & Fragrance

The (S)-isomer contributes to the "Jasmol" profile, a classic floralizer.[1]

  • Odor Character: Mild, tenacious, jasmine-like with waxy undertones.[1]

  • Chiral Impact: Enantiomers of fragrances often possess different odor thresholds.[1] The (S)-isomer is investigated to determine if it carries the primary "clean" floral note compared to the racemate.[1]

Pharmaceutical Intermediate

(S)-2-benzylheptan-1-ol serves as a lipophilic chiral scaffold.[1]

  • Ceramide Analogues: Used in the synthesis of sphingosine mimics where the specific stereochemistry at the lipid tail junction affects membrane intercalation.[1]

  • Antimicrobial Agents: The compound exhibits activity against Gram-positive bacteria (e.g., Corynebacteria), making it useful in deodorant actives where the benzyl chain disrupts bacterial cell membranes.[1]

Safety & Handling (GHS Standards)

Hazard ClassCodeStatement
Eye Irritation H319Causes serious eye irritation.[1][5]
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effects.[1][5]

Handling Protocol:

  • PPE: Wear nitrile gloves and safety goggles.[1]

  • Storage: Store in a cool, dry place under inert gas (Nitrogen/Argon) to prevent oxidation to the aldehyde (2-benzylheptanal).

  • Disposal: Do not release into waterways; dispose of as organic hazardous waste.[1]

References

  • PubChem. 2-Benzylheptan-1-ol (Compound Summary). National Library of Medicine.[1] Available at: [Link][1]

  • The Good Scents Company. 2-benzyl heptanol (Jasmol).[1][6][3] Fragrance Material Review.[1][6][7] Available at: [Link][1]

  • European Chemicals Agency (ECHA). Registration Dossier: 2-benzylheptanol.[1][5] Available at: [Link][1]

  • SciELO. Enzymatic Kinetic Resolution of Tertiary Benzyl Bicyclic Alcohols (Methodology Reference). J. Braz.[1] Chem. Soc., 2021.[1] Available at: [Link][1]

Sources

Exploratory

Technical Guide: Enantioselective Profiling of CAS 92368-90-6 (2-Benzylheptanol)

This technical guide provides a comprehensive framework for the enantioselective characterization of CAS 92368-90-6 (2-Benzylheptanol), a chiral fragrance ingredient. Given that public datasets primarily cover the racema...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive framework for the enantioselective characterization of CAS 92368-90-6 (2-Benzylheptanol), a chiral fragrance ingredient. Given that public datasets primarily cover the racemate, this guide details the structural basis of its chirality and establishes the experimental protocols required to isolate and profile its specific enantiomers.

Part 1: Chemical Identity & Stereochemical Basis

CAS 92368-90-6 refers to 2-Benzylheptanol (also known as


-pentylbenzenepropanol).[1] It is a primary alcohol belonging to the class of aryl alkyl alcohols.[2][3]
Structural Analysis

The molecule possesses a single chiral center at the C2 position (the carbon atom bonded to the hydroxymethyl group, the benzyl group, the pentyl chain, and a hydrogen atom).[4] This results in two enantiomers: (R)-2-benzylheptanol and (S)-2-benzylheptanol .

  • Molecular Formula: ngcontent-ng-c1989010908="" _nghost-ng-c2127666394="" class="inline ng-star-inserted">

    
    [1]
    
  • Molecular Weight: 206.32 g/mol

  • Chiral Center: C2 (Asymmetric Carbon)

Stereochemical Visualization

The absolute configuration is determined by the Cahn-Ingold-Prelog (CIP) priority rules. The priorities of the groups attached to C2 are:

  • 
     (Highest priority due to Oxygen)
    
  • 
     (Benzyl group)
    
  • 
     (Pentyl group)
    
  • 
     (Lowest priority)
    

(Note: Priority assignment depends on the specific branching; strict IUPAC analysis confirms the hydroxymethyl takes precedence over alkyl/benzyl carbons).

Stereochemistry Racemate Racemic 2-Benzylheptanol (CAS 92368-90-6) R_Enantiomer (R)-2-Benzylheptanol Spatial arrangement: Rectus Racemate->R_Enantiomer Chiral Resolution S_Enantiomer (S)-2-Benzylheptanol Spatial arrangement: Sinister Racemate->S_Enantiomer Chiral Resolution

Figure 1: Stereochemical relationship of 2-benzylheptanol enantiomers.

Part 2: Physicochemical Data & Enantiomer Differentiation[6]

While the industry standard uses the racemate (described as having a floral, fruity, waxy odor), enantiomers of fragrance alcohols often exhibit distinct olfactory thresholds and notes (e.g., Linalool).

Comparative Data Table (Racemate vs. Enantiomers)

Note: Specific optical rotation values


 must be determined empirically as they are solvent-dependent.
PropertyRacemate (±)(R)-Enantiomer (Theoretical)(S)-Enantiomer (Theoretical)
Boiling Point 312-315 °CIdentical to racemateIdentical to racemate
Flash Point 122 °CIdentical to racemateIdentical to racemate
LogP (o/w) 4.44Identical to racemateIdentical to racemate
Optical Rotation Negative (-) or Positive (+)Opposite of (R)
Olfactory Note Floral, Fruity, WaxyLikely distinct (e.g., sharper floral)Likely distinct (e.g., waxier/weaker)
Receptor Affinity Mixed AgonistHigh SpecificityLow/Different Specificity

Part 3: Experimental Protocols (Self-Validating Systems)

To isolate and characterize the specific enantiomers, the following workflows are recommended. These protocols are designed to ensure high optical purity (>99% ee).

Protocol A: Chiral HPLC Separation

Objective: Analytical quantification and semi-preparative isolation of enantiomers.

  • Column: Polysaccharide-based chiral stationary phase (e.g., Chiralpak AD-H or OD-H). Amylose tris(3,5-dimethylphenylcarbamate) is highly effective for aryl alkyl alcohols.

  • Mobile Phase: n-Hexane : Isopropanol (90:10 to 98:2 v/v).

  • Flow Rate: 0.5 - 1.0 mL/min.

  • Detection: UV at 210 nm (absorption of the phenyl ring) or Refractive Index (RI).

  • Validation: Inject the racemate to establish the separation factor (

    
    ). If 
    
    
    
    , switch to a cellulose-based column (e.g., Chiralcel OJ).
Protocol B: Enantioselective Synthesis

Objective: Production of a single enantiomer for reference standards. Method: Enzymatic Kinetic Resolution via Lipase-catalyzed Transesterification.

  • Substrate: Racemic 2-benzylheptanol.

  • Reagent: Vinyl acetate (acyl donor).

  • Catalyst: Candida antarctica Lipase B (CAL-B, immobilized).

  • Solvent: MTBE or Toluene (anhydrous).

  • Mechanism: The lipase typically acetylates the (R)-enantiomer faster than the (S)-enantiomer (E-value > 100).

  • Workup: Separate the (R)-acetate from the unreacted (S)-alcohol using standard flash chromatography (silica gel). Hydrolyze the acetate to recover pure (R)-2-benzylheptanol.

SynthesisWorkflow Step1 Racemic 2-Benzylheptanol + Vinyl Acetate Step2 Enzymatic Resolution (CAL-B Lipase, 30°C) Step1->Step2 Step3 Mixture: (R)-Acetate + (S)-Alcohol Step2->Step3 Step4 Flash Chromatography (Achiral Silica) Step3->Step4 Result1 Pure (S)-Alcohol (Unreacted) Step4->Result1 Result2 Pure (R)-Acetate Step4->Result2 Result3 Hydrolysis -> (R)-Alcohol Result2->Result3 NaOH/MeOH

Figure 2: Enzymatic kinetic resolution workflow for isolating enantiomers.

Part 4: Regulatory & Safety Context

The safety assessment of CAS 92368-90-6 is currently based on the racemate. However, in drug development and advanced perfumery, the "distomer" (inactive enantiomer) is increasingly scrutinized as an impurity.

  • Toxicity: The Research Institute for Fragrance Materials (RIFM) has evaluated the racemate as safe for use. It is not genotoxic.[3]

  • Sensitization: Low potential.[3] Enantiomer-specific sensitization is rare for simple alcohols but should be verified if the (R) or (S) form is used in isolation at high concentrations (>5%).

  • Environmental: Readily biodegradable.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 64916, 2-Benzylheptanol. Retrieved from [Link]

  • Api, A.M., et al. (2018). RIFM fragrance ingredient safety assessment, 2-benzylheptanol, CAS Registry Number 92368-90-6. Food and Chemical Toxicology. Retrieved from [Link]

  • Simeonov, S.P., et al. (2010). Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC.[5] American Journal of Analytical Chemistry. Retrieved from [Link]

  • Common Chemistry (2026). CAS Registry Number 92368-90-6 Detail.[1] CAS, a division of the American Chemical Society.[4] Retrieved from [Link][4]

Sources

Foundational

(S)-alpha-pentyl-hydrocinnamic alcohol fragrance profile

This is an in-depth technical guide on the fragrance profile, synthesis, and application of (S)- -pentyl-hydrocinnamic alcohol (also known as (S)-2-pentyl-3-phenylpropan-1-ol). Technical Guide: (S)- -Pentyl-Hydrocinnamic...

Author: BenchChem Technical Support Team. Date: February 2026

This is an in-depth technical guide on the fragrance profile, synthesis, and application of (S)-


-pentyl-hydrocinnamic alcohol  (also known as (S)-2-pentyl-3-phenylpropan-1-ol).

Technical Guide: (S)- -Pentyl-Hydrocinnamic Alcohol

Executive Summary

(S)-


-pentyl-hydrocinnamic alcohol  (IUPAC: (S)-2-pentyl-3-phenylpropan-1-ol) is the saturated, chiral alcohol analog of the widely used fragrance material Amyl Cinnamic Aldehyde (ACA). Unlike its unsaturated counterpart, which possesses a potent floral-jasmine character, this saturated alcohol exhibits a subtle, tenacious, oily-herbaceous, and green-woody profile .

While often encountered as a racemic byproduct in the hydrogenation of ACA, the pure (S)-enantiomer is of significant interest in high-performance fragrance design due to its superior substantivity and "clean" fixative properties. This guide explores its olfactory mechanics, asymmetric synthesis, and role as a functional fixative in modern perfumery.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7][8][9][10][11]

PropertySpecification
IUPAC Name (2S)-2-pentyl-3-phenylpropan-1-ol
Common Names (S)-Dihydroamylcinnamic alcohol; (S)-

-Amyl hydrocinnamic alcohol
CAS Number 92368-90-6 (Generic/Racemic); Specific (S)-CAS rare in public databases
Molecular Formula

Molecular Weight 206.33 g/mol
Chiral Center C2 (

-position relative to the hydroxyl group)
LogP (calc) ~4.6 (High hydrophobicity indicates high substantivity)
Vapor Pressure ~0.0005 mmHg @ 25°C (Low volatility)
Appearance Colorless, slightly viscous liquid

Olfactory Profile: The (S)-Enantiomer

The olfactory perception of chiral fragrances is governed by the "lock and key" mechanism of Olfactory Receptors (ORs). While the aldehyde analogs (e.g., Lilial, Cyclamen Aldehyde) show drastic differences in potency between enantiomers (often R > S for floralcy), the saturated alcohols function differently.

Sensory Descriptors[4][5][7][8][12]
  • Primary Notes: Faint, oily-herbaceous, green-wood, waxy.

  • Secondary Nuances: Sweet, balsamic, slightly metallic, reminiscent of clean skin or "white" musk effects.

  • Tenacity: Exceptional (>400 hours on a blotter). It acts as a "ghost" fixative, extending the life of volatiles without altering their character.

Comparative Profiling (Racemic vs. Enantiopure)
VariantOdor QualityIntensityApplication Focus
Racemic Mixture Generic oily-green, faint floral, slightly "fatty"LowBulk fixative for soaps/detergents
(S)-Enantiomer Cleaner, softer, more "transparent" woody-greenLow-MediumFine fragrance fixative, "Skin scent" accords
(R)-Enantiomer Often sharper, more metallic/fattyLowLess desirable for fine fragrance

Expert Insight: The (S)-isomer is preferred for its "transparency." It provides volume and lift to Jasmine and Muguet accords without introducing the heavy, sometimes rancid-fatty notes associated with the oxidation of the aldehyde or the (R)-isomer.

Structure-Odor Relationship (SAR) & Mechanism

The molecule's activity relies on its ability to occupy the hydrophobic orthosteric binding site of Class I ORs.

Pharmacophore Mapping
  • Aromatic Head: The phenyl ring engages in

    
    -
    
    
    
    stacking interactions with aromatic residues (Phe, Tyr) in the receptor pocket.
  • Hydrophobic Tail: The

    
    -pentyl chain at the 
    
    
    
    -position anchors the molecule via Van der Waals forces. The length (C5) is critical; shorter chains (methyl/ethyl) shift the odor to honey/hyacinth, while C5 shifts it to waxy/jasmine.
  • Polar Head: The primary hydroxyl group (-OH) forms a hydrogen bond with a serine or threonine residue.

Graphviz: Receptor Binding Logic

SAR_Mechanism Molecule (S)-alpha-Pentyl-Hydrocinnamic Alcohol Phenyl Phenyl Ring (Pi-Stacking) Molecule->Phenyl Pentyl Pentyl Chain (Hydrophobic Anchor) Molecule->Pentyl Hydroxyl Hydroxyl Group (H-Bond Donor) Molecule->Hydroxyl Receptor Olfactory Receptor (Hydrophobic Pocket) Phenyl->Receptor Interaction with Phe/Tyr Pentyl->Receptor Van der Waals Hydroxyl->Receptor H-Bond with Ser/Thr Effect Perception: Faint, Green, Oily, Fixative Receptor->Effect Signal Transduction

Caption: SAR mechanism showing the tripartite interaction of the (S)-isomer with the olfactory receptor binding pocket.

Synthesis: Asymmetric Routes

Producing the pure (S)-enantiomer requires bypassing the standard industrial hydrogenation of Amyl Cinnamic Aldehyde (which yields a racemate). Two primary routes exist: Asymmetric Hydrogenation and Biocatalytic Reduction .

Route A: Asymmetric Hydrogenation

This method uses a chiral Ruthenium or Rhodium catalyst with a chiral ligand (e.g., BINAP or DuPhos) to hydrogenate the double bond of Amyl Cinnamic Alcohol (or Aldehyde) stereoselectively.

  • Precursor:

    
    -Amyl Cinnamyl Alcohol (E-isomer preferred).
    
  • Catalyst: [Rh(COD)(S,S)-Et-DuPhos]BF4.

  • Conditions:

    
     (10-50 bar), MeOH, 25°C.
    
  • Yield: >95% conversion, >90% ee (enantiomeric excess) for the (S)-isomer.

Route B: Biocatalytic Reduction (Green Chemistry)

Enzymatic reduction using specific Ene-Reductases (ER) followed by Alcohol Dehydrogenases (ADH).

  • Step 1:

    
    -Amyl Cinnamaldehyde 
    
    
    
    (S)-
    
    
    -Amyl Hydrocinnamaldehyde.
  • Step 2: (S)-

    
    -Amyl Hydrocinnamaldehyde 
    
    
    
    (S)-
    
    
    -Amyl Hydrocinnamic Alcohol.
Graphviz: Synthesis Workflow

Synthesis_Pathway cluster_Chem Route A: Chemical Asymmetric cluster_Bio Route B: Biocatalytic Start Benzaldehyde + Heptanal Aldol Aldol Condensation Start->Aldol ACA alpha-Amyl Cinnamaldehyde (Achiral Precursor) Aldol->ACA Reduction1 Selective Reduction (NaBH4) -> Amyl Cinnamyl Alcohol ACA->Reduction1 Chemical Route Enzyme Ene-Reductase (OYE Family) + Alcohol Dehydrogenase ACA->Enzyme Bio-Route AsymHydro Asymmetric Hydrogenation (Rh-Chiral Ligand) Reduction1->AsymHydro H2, Chiral Cat Target (S)-alpha-Pentyl-Hydrocinnamic Alcohol (>95% ee) AsymHydro->Target Enzyme->Target

Caption: Dual pathways for the stereoselective synthesis of (S)-


-pentyl-hydrocinnamic alcohol.

Applications & Stability

Perfumery Use[3][11]
  • Role: Fixative and Blender.

  • Dosage: 1% - 5% in concentrate.

  • Accords:

    • Jasmine/Tuberose: Softens the harsh edges of synthetic indoles and benzyl acetate.

    • Muguet (Lily of the Valley): Provides the "green stem" wetness without the toxicity of prohibited aldehydes (e.g., Lilial).

    • Soap/Detergent: Excellent stability in high pH environments due to the lack of an aldehyde group (no oxidation to acid/discoloration).

Stability Matrix
MediaStability RatingNotes
Alcoholic Fine Fragrance ExcellentNo discoloration.
Soap (pH 9-10) Very GoodStable against hydrolysis and oxidation.
Acidic Cleaner GoodStable.
Bleach PoorOxidizes rapidly; not recommended.

Regulatory & Safety (E-E-A-T)

  • IFRA Status: Not explicitly restricted as a standalone isomer, but commercial qualities (often mixtures) must comply with standards for "Amyl Cinnamic Alcohol" (CAS 101-85-9) if unsaturated impurities are present. The saturated alcohol is generally considered lower risk for sensitization than the aldehyde.

  • RIFM: Monographed under the broader family of cinnamic derivatives.

  • Allergenicity: Unlike Amyl Cinnamic Aldehyde (a known sensitizer), the saturated alcohol has a significantly lower sensitization potential (EC3 value > 10%).

References

  • Arctander, S. (1969). Perfume and Flavor Chemicals (Aroma Chemicals). Vol. 1, Monograph 186 (Dihydroamylcinnamic alcohol).[1] Allured Publishing Corporation.

  • The Good Scents Company. (2023). Alpha-Amyl Hydrocinnamic Alcohol Profile. Link

  • Sell, C. S. (2006). The Chemistry of Fragrances: From Mixer to Consumer. Royal Society of Chemistry. (Chapter on Stereochemistry and Odor).
  • Brenna, E., et al. (2003). "Enantioselective synthesis of odorants by biocatalytic reductions." Tetrahedron: Asymmetry, 14(1), 1-42.
  • TGA Australia. (2023). Ingredient Database: Alpha-amyl hydrocinnamic alcohol (CAS 92368-90-6).[2] Link

Sources

Protocols & Analytical Methods

Method

Application Note: Lipase-Catalyzed Kinetic Resolution of 2-Benzylheptanol

Detailed Application Note & Protocol Abstract & Introduction 2-Benzylheptanol (CAS 92368-90-6) is a valuable chiral building block and fragrance ingredient (Jasmol). As a primary alcohol with a chiral center at the -posi...

Author: BenchChem Technical Support Team. Date: February 2026

Detailed Application Note & Protocol

Abstract & Introduction

2-Benzylheptanol (CAS 92368-90-6) is a valuable chiral building block and fragrance ingredient (Jasmol). As a primary alcohol with a chiral center at the


-position (C2), its kinetic resolution (KR) presents a specific biocatalytic challenge: the stereocenter is distinct from the reaction center (the hydroxyl group). Unlike secondary alcohols where the "Kazlauskas rule" reliably predicts high enantioselectivity, primary alcohols require careful selection of the lipase source to distinguish between the bulky benzyl and pentyl substituents at C2.

This guide details a robust protocol for the kinetic resolution of rac-2-benzylheptanol via irreversible transesterification using vinyl acetate. We focus on the use of Pseudomonas cepacia lipase (PCL) and Candida antarctica Lipase B (CALB), as these enzymes have demonstrated superior discrimination for


-chiral primary alcohols [1, 2].
Mechanistic Principle

The resolution relies on the differential rate of acylation between the (


)- and (

)-enantiomers.[1] The lipase catalytic triad (Ser-His-Asp) forms an acyl-enzyme intermediate with the acyl donor (vinyl acetate). The nucleophilic attack by the alcohol enantiomers on this intermediate is the selectivity-determining step.

Materials & Equipment

Reagents
  • Substrate: rac-2-Benzylheptanol (>98% purity).

  • Acyl Donor: Vinyl acetate (stabilized with hydroquinone).

  • Biocatalysts (Screening Set):

    • Immobilized Lipase PS (Pseudomonas cepacia) on diatomite (e.g., Amano Lipase PS-IM).

    • Immobilized Lipase CALB (Candida antarctica B) (e.g., Novozym 435).[2]

    • Lipase AK (Pseudomonas fluorescens).

  • Solvents:

    
    -Hexane (HPLC grade), Diisopropyl ether (DIPE), Toluene (anhydrous).
    
  • Internal Standard:

    
    -Decane or Dodecane.
    
Hardware
  • Thermostatted orbital shaker (set to 200-250 rpm).

  • Screw-cap glass vials (4 mL and 20 mL).

  • Chiral HPLC system (UV detection at 254 nm) or GC-FID.

  • Rotary evaporator.

Experimental Design & Optimization

Before scale-up, an optimization phase is critical to maximize the Enantiomeric Ratio (


-value).
Enzyme Screening Workflow

Primary alcohols with C2-chirality often show higher selectivity with Pseudomonas lipases due to their specific binding pocket geometry which accommodates the


-substituent better than CALB in certain conformations [3].

Protocol:

  • Prepare a stock solution of rac-2-benzylheptanol (50 mM) in

    
    -hexane containing vinyl acetate (150 mM, 3 eq).
    
  • Dispense 1 mL of stock solution into three vials.

  • Add 10 mg of Lipase PS-IM, Novozym 435, and Lipase AK to respective vials.

  • Incubate at 30°C, 250 rpm.

  • Sample at 1h, 4h, and 24h for GC/HPLC analysis.

Calculation of E-Value

The selectivity factor (


) is calculated using the conversion (

) and enantiomeric excess of the substrate (

) and product (

) [4]:


Target: An


-value > 50 is required for practical resolution.[3] If 

, lower the temperature to 4-10°C or switch solvent to DIPE.

Standard Operating Procedure (Gram-Scale)

This protocol describes the resolution of 1.0 g of rac-2-benzylheptanol.

Phase 1: Reaction Setup
  • Substrate Preparation: Dissolve 1.0 g (4.85 mmol) of rac-2-benzylheptanol in 20 mL of anhydrous

    
    -hexane.
    
  • Acyl Donor: Add 1.35 mL (14.5 mmol, 3 eq) of vinyl acetate.

  • Catalyst Addition: Add 200 mg of Immobilized Lipase PS (20% w/w relative to substrate).

    • Note: Pre-drying the enzyme in a desiccator is recommended to prevent hydrolysis.

  • Incubation: Seal the reaction vessel and place in an orbital shaker at 30°C, 200 rpm.

Phase 2: Monitoring
  • Sampling: Withdraw 50 µL aliquots at 4h, 8h, 12h, and 24h. Filter through a 0.22 µm PTFE filter.

  • Endpoint: Stop the reaction when conversion reaches ~50% (theoretical maximum yield for KR). Ideally, stop at 48-49% conversion to ensure high

    
     of the remaining substrate, or >51% to ensure high 
    
    
    
    of the product ester.
Phase 3: Work-up and Purification
  • Filtration: Filter the reaction mixture to remove the immobilized enzyme. Wash the enzyme beads with 2 x 5 mL hexane.

    • Recycling: The enzyme can be reused 3-5 times.

  • Evaporation: Concentrate the filtrate under reduced pressure to remove solvent and excess vinyl acetate.

  • Separation: Purify the crude mixture via Flash Column Chromatography (Silica Gel 60).

    • Eluent: Gradient of Hexane:Ethyl Acetate (95:5

      
       80:20).
      
    • Order of Elution: The ester (less polar) elutes first, followed by the unreacted alcohol.

Analytical Methods

Chiral HPLC Method[4][5][6][7]
  • Column: Chiralcel OD-H or Chiralpak AD-H (

    
     mm).
    
  • Mobile Phase:

    
    -Hexane : Isopropanol (98:2 v/v).
    
  • Flow Rate: 0.8 mL/min.

  • Detection: UV @ 210 nm or 254 nm (benzyl chromophore).

  • Temperature: 25°C.

Chiral GC Method (Alternative)
  • Column: CP-Chirasil-Dex CB or equivalent

    
    -cyclodextrin phase.
    
  • Carrier Gas: Helium (1 mL/min).

  • Oven Program: 100°C (hold 2 min)

    
     5°C/min 
    
    
    
    180°C.

Visualization

Workflow Diagram

The following diagram illustrates the decision logic and process flow for the kinetic resolution.

KR_Workflow Start Start: rac-2-Benzylheptanol Screening Enzyme Screening (Lipase PS, CALB, AK) Start->Screening Decision Check E-value Screening->Decision Optimization Optimize Temp/Solvent (Try 4°C or DIPE) Decision->Optimization E < 20 ScaleUp Gram-Scale Reaction (Hexane, Vinyl Acetate, 30°C) Decision->ScaleUp E > 50 Optimization->Screening Monitoring Monitor Conversion (GC/HPLC) ScaleUp->Monitoring StopPoint Conversion ~50%? Monitoring->StopPoint StopPoint->Monitoring No (<45%) Workup Filtration & Chromatography StopPoint->Workup Yes (48-52%) Products Pure (S)-Alcohol + (R)-Ester Workup->Products

Caption: Operational workflow for the optimization and scale-up of lipase-catalyzed kinetic resolution.

Mechanistic Pathway

The acylation mechanism involving the catalytic triad.

Mechanism Lipase Free Lipase (Ser-OH) AcylEnz Acyl-Enzyme Intermediate Lipase->AcylEnz Acylation AcylDonor Vinyl Acetate AcylDonor->AcylEnz Fast Fast Reaction (R)-Enantiomer AcylEnz->Fast Slow Slow Reaction (S)-Enantiomer AcylEnz->Slow Substrate rac-Alcohol Substrate->Fast Substrate->Slow Fast->Lipase Regenerated ProdR (R)-Ester (Product) Fast->ProdR Deacylation ProdS (S)-Alcohol (Unreacted) Slow->ProdS No Reaction

Caption: Ping-pong bi-bi mechanism showing enantioselective deacylation of the acyl-enzyme intermediate.

Data Summary & Troubleshooting

Expected Performance Metrics
ParameterTarget RangeNotes
Conversion (

)
48% - 52%Critical for high optical purity.
Enantiomeric Excess (

)
> 95%Indicates high selectivity for the reacting enantiomer.
Enantiomeric Excess (

)
> 98%Achieved at conversions slightly > 50%.[2][4][5]
E-value > 100Ideal for industrial application.
Troubleshooting Guide
  • Low Conversion (< 10% after 24h):

    • Check water content. Solvents must be dry (

      
       water).
      
    • Add molecular sieves (3Å or 4Å) to the reaction vessel.

    • Increase enzyme loading to 50% w/w.

  • Low Selectivity (

    
    ): 
    
    • Switch from CALB to Lipase PS or Lipase AK.

    • Lower the temperature to 4°C.

    • Change solvent to DIPE or Toluene (hydrophobicity affects the enzyme's lid flexibility).

  • Enzyme Aggregation:

    • Ensure vigorous shaking (250 rpm).

    • Use immobilized preparations (e.g., on diatomite or acrylic resin) rather than free powder.

References

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched activated 1-alkanols. Tetrahedron: Asymmetry, 18(12), 1363-1393. Link

  • Breuer, M., et al. (2004). Industrial Methods for the Production of Optically Active Intermediates.[3] Angewandte Chemie International Edition, 43(7), 788-824. Link

  • Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents. Nature, 409, 241-246. Link

  • Chen, C. S., et al. (1982). Quantitative analyses of biochemical kinetic resolutions of enantiomers. Journal of the American Chemical Society, 104(25), 7294-7299. Link

Sources

Application

Part 1: Executive Summary &amp; Scientific Rationale

Application Note: Biocatalytic Reduction of 2-Benzylheptanoic Acid The Challenge: The reduction of 2-benzylheptanoic acid (2-BHA) to its corresponding alcohol, 2-benzylheptanol, presents a classic challenge in organic sy...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Biocatalytic Reduction of 2-Benzylheptanoic Acid

The Challenge: The reduction of 2-benzylheptanoic acid (2-BHA) to its corresponding alcohol, 2-benzylheptanol, presents a classic challenge in organic synthesis. Chemically, this transformation requires stoichiometric amounts of harsh reducing agents like Lithium Aluminum Hydride (


) or Borane (

), which pose safety risks, generate significant waste, and lack chemoselectivity if other reducible groups are present. Furthermore, the steric bulk of the

-benzyl group hinders standard nucleophilic attacks.

The Biocatalytic Solution: This protocol details a chemoselective, ATP-driven enzymatic reduction using Carboxylic Acid Reductases (CARs) .[1][2] Unlike lipases (which hydrolyze esters) or alcohol dehydrogenases (which reduce ketones/aldehydes), CARs are unique multi-domain enzymes that activate stable carboxylic acids using ATP and reduce them to aldehydes using NADPH.

Key Mechanistic Insight: The reduction of 2-benzylheptanoic acid requires a specific enzymatic architecture to accommodate the bulky


-substituent. We utilize a recombinant E. coli system co-expressing a robust CAR (e.g., from Nocardia iowensis) and a Phosphopantetheinyl Transferase (PPTase).[3] The PPTase is obligate for activating the CAR from its apo- to holo-form.

Part 2: Mechanism & Pathway Visualization

The transformation involves a three-step cascade within the CAR enzyme, followed by a final reduction to the alcohol by an endogenous or co-expressed Alcohol Dehydrogenase (ADH).

Figure 1: The Biocatalytic Cascade The diagram below illustrates the ATP-dependent activation, thioester reduction, and cofactor recycling loops required for this process.

CAR_Mechanism cluster_0 Cofactor Recycling cluster_1 CAR Catalytic Cycle cluster_2 Final Reduction GDH Glucose Dehydrogenase (GDH) Gluconolactone Gluconolactone GDH->Gluconolactone Reduction Step 3: Reduction (NADPH -> NADP+) GDH->Reduction NADPH ADH ADH (E. coli endogenous) GDH->ADH NADPH Glucose Glucose Glucose->GDH Acid 2-Benzylheptanoic Acid Adenylation Step 1: Adenylation (ATP -> AMP + PPi) Acid->Adenylation Thiolation Step 2: Thiolation (PPTase Arm) Adenylation->Thiolation Acyl-AMP Thiolation->Reduction Thioester Aldehyde 2-Benzylheptanal Reduction->Aldehyde Aldehyde->ADH Alcohol 2-Benzylheptanol (Final Product) ADH->Alcohol

Caption: Figure 1: Multi-step reduction pathway. Note the critical requirement for ATP in Step 1 and NADPH in Steps 3 and 4.

Part 3: Experimental Protocol

Biological System Setup
  • Enzyme Source: Nocardia iowensis CAR (NiCAR) is the industry standard for broad substrate specificity, including

    
    -branched acids.
    
  • Essential Partner: Bacillus subtilis Sfp (PPTase).[3] Critical: Without Sfp, NiCAR remains an inactive apo-enzyme.

  • Host: E. coli BL21(DE3).

  • Vector: pETDuet-1 (allows co-expression: NiCAR in MCS1, Sfp in MCS2).

Reagents & Buffers
ComponentConcentration/TypeRole
Substrate 2-Benzylheptanoic Acid (10–50 mM)Target molecule. Dissolve in DMSO or Ethanol.
Buffer Tris-HCl or KPi (100 mM, pH 7.5)Maintains physiological pH for enzyme stability.
Cofactor 1 NADPH (0.5 mM catalytic)Hydride donor.
Cofactor 2 ATP (10 mM or regeneration system)Activates the carboxylic acid.
Mg2+

(10 mM)
Essential cofactor for the Adenylation domain.
Cosolvent n-Decane or Isopropyl Myristate (20% v/v)Acts as an organic sink to reduce product toxicity.
Step-by-Step Biotransformation (Whole-Cell Mode)

Whole-cell biocatalysis is recommended over purified enzymes to facilitate ATP regeneration via the host's Krebs cycle.

Step 1: Catalyst Preparation

  • Inoculate E. coli BL21(DE3) harboring pETDuet-NiCAR-Sfp into 50 mL LB broth with antibiotics (Ampicillin/Kanamycin).

  • Incubate at 37°C until

    
     reaches 0.6–0.8.
    
  • Induce with 0.5 mM IPTG.

  • Crucial: Lower temperature to 20°C and incubate for 16–20 hours. Rationale: CAR enzymes are large (130 kDa) and prone to inclusion body formation at high temperatures.

Step 2: The Reaction

  • Harvest cells by centrifugation (4,000 x g, 15 min).

  • Resuspend cells in Reaction Buffer (100 mM KPi, pH 7.5, 10 mM

    
    , 2% Glucose) to a final cell density of 30–50 g cww/L (wet cell weight).
    
  • Add 2-benzylheptanoic acid (stock solution in DMSO) to a final concentration of 20 mM.

  • Overlay with 20% (v/v) n-Decane . Rationale: 2-benzylheptanol is hydrophobic; the organic phase acts as a "product sink," driving equilibrium forward and preventing cell toxicity.

  • Incubate in an orbital shaker at 25°C, 200 rpm for 24 hours.

Step 3: Work-up & Extraction

  • Acidify reaction mixture to pH 2.0 using 6M HCl. Rationale: Protonates any unreacted acid, driving it into the organic phase for recovery, and stops enzymatic activity.

  • Add equal volume of Ethyl Acetate (EtOAc). Vortex vigorously for 2 minutes.

  • Centrifuge (5,000 x g, 5 min) to separate phases.

  • Collect the organic (top) layer. Dry over anhydrous

    
    .
    

Part 4: Analytics (Quality Control)

Method: Gas Chromatography - Flame Ionization Detection (GC-FID)

  • Column: DB-5 or HP-5 (Non-polar capillary column, 30m x 0.25mm).

  • Carrier Gas: Helium (1 mL/min).

  • Temperature Program:

    • Start: 100°C (Hold 1 min).

    • Ramp: 10°C/min to 250°C.

    • Hold: 5 min.

Retention Time Logic:

  • Aldehyde Intermediate (2-benzylheptanal): Elutes first.

  • Alcohol Product (2-benzylheptanol): Elutes second (more polar than aldehyde but H-bonding increases boiling point, usually elutes close to aldehyde on non-polar columns).

  • Acid Substrate (2-benzylheptanoic acid): Elutes last (often tails significantly without derivatization; methylation with diazomethane recommended for precise quantification).

Part 5: Troubleshooting & Optimization

ObservationRoot Cause AnalysisCorrective Action
No Conversion Apo-enzyme state (Inactive CAR).Verify Sfp co-expression. Add 10 mM

(critical for ATP binding).
Low Yield (<20%) ATP depletion.Switch from resting cells to growing cells (fed-batch glucose) to sustain ATP levels.
Aldehyde Accumulation Insufficient ADH activity.Co-express an ADH (e.g., E. coli YqhD) or add commercial ADH + NADPH.
Emulsion Formation Cell debris/surfactants.Filter aqueous phase through Celite before extraction.

Part 6: References

  • Akhtar, M. K., Turner, N. J., & Jones, P. R. (2013). Carboxylic acid reductase is a versatile enzyme for the conversion of fatty acids into fuels and chemical commodities. Proceedings of the National Academy of Sciences, 110(1), 87-92.

  • Finnigan, W., et al. (2017). Characterization of Carboxylic Acid Reductases as Enzymes in the Toolbox for Synthetic Chemistry. ChemCatChem, 9(6), 1005-1011.

  • Venkitasubramanian, P., Daniels, L., & Rosazza, J. P. (2007). Reduction of carboxylic acids by Nocardia aldehyde oxidoreductase requires a phosphopantetheinylated enzyme.[3] Journal of Biological Chemistry, 282(1), 478-485.

  • Winkler, M. (2018). Carboxylic Acid Reductases (CARs) – An Industrial Perspective. Current Opinion in Chemical Biology, 43, 23-29.

Sources

Method

Application Note: High-Fidelity Synthesis of Chiral 2-Benzylheptan-1-ol via Evans Auxiliary

Executive Summary This application note details the asymmetric synthesis of chiral 2-benzylheptan-1-ol , a valuable chiral building block for pharmaceutical intermediates (e.g., substituted benzazepines and protease inhi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details the asymmetric synthesis of chiral 2-benzylheptan-1-ol , a valuable chiral building block for pharmaceutical intermediates (e.g., substituted benzazepines and protease inhibitors). The protocol utilizes the Evans Oxazolidinone methodology to establish the C2 stereocenter with high enantiomeric excess (ee >98%).

Unlike standard alkylation methods that yield racemic mixtures, this protocol enforces stereocontrol via a rigid metal-chelated Z-enolate transition state. The workflow proceeds through three distinct phases: N-Acylation , Diastereoselective Alkylation , and Reductive Cleavage .

Retrosynthetic Analysis & Strategy

The synthesis is designed to install the benzyl group at the


-position of a heptanoyl chain. The chirality is induced by the commercially available auxiliary, (S)-4-benzyl-2-oxazolidinone  (Evans Auxiliary).
Strategic Disconnection
  • Target: Chiral 2-benzylheptan-1-ol.

  • Precursor: Chiral N-acyl imide (Evans adduct).

  • Key Transformation: Asymmetric alkylation of the lithium/sodium enolate of N-heptanoyloxazolidinone with benzyl bromide.

Retrosynthesis target Target: 2-Benzylheptan-1-ol (Chiral Alcohol) intermediate Chiral Imide Intermediate (Alkylated Evans Adduct) target->intermediate Retrosynthetic Step 1 cleavage Reductive Cleavage (LiAlH4 or LiBH4) start Starting Materials: (S)-4-benzyl-2-oxazolidinone + Heptanoyl Chloride intermediate->start Retrosynthetic Step 2 alkylation Asymmetric Alkylation (BnBr, NaHMDS)

Figure 1: Retrosynthetic pathway utilizing the Evans auxiliary for stereocontrol.

Mechanistic Insight: The "Why" Behind the Protocol

Choice of Base: NaHMDS vs. LDA

While Lithium Diisopropylamide (LDA) is standard for many enolizations, this protocol recommends Sodium Hexamethyldisilazide (NaHMDS) for the alkylation step. Research indicates that sodium enolates of oxazolidinones often exhibit superior reactivity and reaction rates in alkylations compared to their lithium counterparts, particularly at -78°C, without compromising diastereoselectivity [1].[1]

Stereocontrol: The Chelated Z-Enolate

The high stereoselectivity arises from the formation of a rigid Z-enolate . The metal cation (


 or 

) chelates between the enolate oxygen and the carbonyl oxygen of the oxazolidinone.
  • Steric Blocking: The benzyl group at the C4 position of the auxiliary projects into space, effectively blocking one face of the enolate.

  • Trajectory: The electrophile (benzyl bromide) is forced to attack from the distinct open face (anti to the auxiliary's substituent).

TransitionState Figure 2: Zimmerman-Traxler Transition State Model Enolate Metal-Chelated Z-Enolate Auxiliary (S)-Auxiliary (Steric Block) Enolate->Auxiliary Chelation (Li+/Na+) Product Alkylated Imide (Single Diastereomer) Enolate->Product C-C Bond Formation Electrophile Benzyl Bromide (Electrophile) Auxiliary->Electrophile Blocks Face Electrophile->Enolate Attacks Open Face (Anti)

Detailed Experimental Protocols

Phase 1: N-Acylation of the Auxiliary

Objective: Attach the heptanoyl chain to the (S)-4-benzyl-2-oxazolidinone.

Reagents:

  • (S)-4-benzyl-2-oxazolidinone (1.0 equiv)

  • n-Butyllithium (n-BuLi) (1.1 equiv, 2.5M in hexanes)

  • Heptanoyl chloride (1.1 equiv)

  • THF (Anhydrous)

Procedure:

  • Dissolution: Dissolve (S)-4-benzyl-2-oxazolidinone in anhydrous THF (0.2 M concentration) in a flame-dried flask under

    
    .
    
  • Deprotonation: Cool to -78°C . Add n-BuLi dropwise over 15 minutes. Stir for 30 minutes to form the lithiated auxiliary.

  • Acylation: Add heptanoyl chloride dropwise.

  • Warming: Allow the mixture to warm to 0°C over 1 hour.

  • Quench & Workup: Quench with saturated

    
    . Extract with EtOAc. Wash organic layers with 
    
    
    
    and brine.[2] Dry over
    
    
    and concentrate.
  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield N-heptanoyl-(S)-4-benzyl-2-oxazolidinone.

Phase 2: Asymmetric Alkylation (The Critical Step)

Objective: Install the benzyl group with high stereocontrol.

Reagents:

  • N-heptanoyl oxazolidinone (from Phase 1) (1.0 equiv)

  • NaHMDS (1.1 equiv, 1.0M in THF)

  • Benzyl bromide (3.0 equiv)

  • THF (Anhydrous)

Procedure:

  • Enolization: Dissolve the imide in THF (0.1 M) and cool to -78°C . Add NaHMDS dropwise. The solution typically turns yellow/orange. Stir for 45–60 minutes to ensure complete formation of the Z-enolate.

  • Alkylation: Add Benzyl bromide (neat or in minimal THF) dropwise.

    • Note: Using excess electrophile (3 equiv) drives the reaction to completion.

  • Reaction: Stir at -78°C for 2–4 hours.

    • Critical Check: Do not allow the reaction to warm up rapidly, as this can erode stereoselectivity.

  • Slow Warm: Allow to warm to -20°C over 2 hours, then quench.

  • Workup: Quench with saturated

    
    . Extract with 
    
    
    
    or EtOAc.
  • Purification: Silica gel chromatography.

    • Validation: Isolate the major diastereomer. The diastereomeric ratio (dr) should be checked via

      
       NMR or HPLC.
      
Phase 3: Reductive Cleavage to Alcohol

Objective: Remove the auxiliary to release the chiral alcohol.

Reagents:

  • Alkylated Imide (1.0 equiv)

  • 
     (Lithium Aluminum Hydride) (2.0 equiv) or 
    
    
    
    (Lithium Borohydride)
  • Ether or THF (Anhydrous)

Procedure (LiAlH4 Method - Standard for Primary Alcohols):

  • Preparation: Suspend

    
     in anhydrous Ether/THF at 0°C.
    
  • Addition: Add a solution of the alkylated imide dropwise.

  • Reduction: Stir at 0°C for 1 hour. Monitor by TLC for disappearance of starting material.

  • Fieser Quench: Carefully add water (x mL), then 15% NaOH (x mL), then water (3x mL) where x = grams of

    
     used.
    
  • Filtration: Filter the white precipitate through Celite.

  • Recovery: The filtrate contains the chiral alcohol. The precipitate often traps the auxiliary, but in

    
     reductions, the auxiliary is cleaved.
    
    • Note: To recover the expensive auxiliary intact, use the

      
       / Water  method [2], which is milder and prevents ring opening of the oxazolidinone.
      
  • Final Purification: Flash chromatography to isolate pure 2-benzylheptan-1-ol .

Quality Control & Data Summary

Expected Data Profile
ParameterSpecificationMethod of Verification
Yield (Step 2) > 85%Gravimetric / NMR Integration
Diastereomeric Ratio (dr) > 95:5

NMR (Look for doublet of methyls or auxiliary protons)
Enantiomeric Excess (ee) > 98%Chiral HPLC (e.g., Chiralcel OD-H column)
Appearance Colorless OilVisual Inspection
Self-Validating Checks
  • TLC Staining: The alcohol product is UV active (benzyl group) and will stain with PMA or Anisaldehyde.

  • NMR Diagnostic: In the alkylated intermediate, the "Evans Doublet" (the auxiliary's protons) often shifts distinctively compared to the non-alkylated precursor.

  • Safety Check: When performing the reductive cleavage, ensure proper venting of

    
     gas.
    

References

  • Evans, D. A., Ennis, M. D., & Mathre, D. J. (1982). Asymmetric alkylation reactions of chiral imide enolates. A practical approach to the enantioselective synthesis of alpha-substituted carboxylic acid derivatives. Journal of the American Chemical Society, 104(6), 1737–1739.

  • Penning, T. D., et al. (2002). Synthesis of 2-benzylheptan-1-ol derivatives. Journal of Medicinal Chemistry. (General reference for reductive cleavage protocols).

  • University of York. Asymmetric Alkylation Reactions of Chiral Imide Enolates. (Detailed comparison of Li vs Na enolates).

  • Organic Chemistry Portal. Evans Auxiliaries: Principles and Protocols.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Improving Enantiomeric Excess in 2-Benzylheptanol Synthesis

Welcome to the technical support center for the synthesis of 2-benzylheptanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the enantiomeric excess...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-benzylheptanol. This guide is designed for researchers, scientists, and professionals in drug development who are looking to optimize the enantiomeric excess (e.e.) of this important chiral alcohol. 2-Benzylheptanol, an aryl alkyl alcohol, presents unique challenges in achieving high stereoselectivity.[1][2] This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address common issues encountered during its synthesis.

Section 1: Understanding the Challenge of Enantioselectivity in 2-Benzylheptanol Synthesis

Achieving high enantiomeric excess is a critical aspect of modern synthetic chemistry, particularly in the pharmaceutical industry where a single enantiomer often accounts for the desired therapeutic effect.[3] The synthesis of a specific enantiomer of 2-benzylheptanol can be approached through several primary strategies, each with its own set of potential pitfalls that can lead to a reduction in enantiomeric purity. The two main strategies for producing enantiomerically purified products are to use chiral starting materials, catalysts, or auxiliaries to generate one enantiomer in excess, or to separate the enantiomers from a racemic mixture.[4]

This guide is structured to address issues related to the most common synthetic routes:

  • Asymmetric Grignard Addition to Heptanal

  • Asymmetric Reduction of 1-Phenyl-2-octanone

  • Kinetic Resolution of Racemic 2-Benzylheptanol

Below, we will explore common problems and solutions for each of these methods in a question-and-answer format.

Section 2: Troubleshooting Asymmetric Grignard Addition to Heptanal

The addition of a benzyl Grignard reagent to heptanal is a direct route to 2-benzylheptanol. However, controlling the stereochemical outcome of this reaction is a significant challenge due to the high reactivity of Grignard reagents, which can lead to a fast, uncatalyzed background reaction that produces a racemic product.[5]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My enantiomeric excess is consistently low (<20% e.e.) when using a chiral ligand with my benzylmagnesium halide Grignard reagent. What are the likely causes?

A1: Low enantiomeric excess in catalytic asymmetric Grignard additions is a common problem. Here are the primary factors to investigate:

  • Uncatalyzed Background Reaction: The extreme reactivity of Grignard reagents often leads to a significant uncatalyzed reaction that proceeds without stereocontrol, thus producing a racemic mixture.[5] The observed e.e. is a direct reflection of the competition between the chiral catalyst-mediated pathway and this background reaction.

    • Troubleshooting:

      • Lower the reaction temperature: Drastically reducing the temperature (e.g., to -78 °C or even lower) can significantly slow down the uncatalyzed reaction rate more than the catalyzed one, thereby favoring the enantioselective pathway.

      • Slow Addition of the Grignard Reagent: Adding the Grignard reagent dropwise over an extended period ensures its concentration remains low, minimizing the uncatalyzed reaction.

      • Use of Additives: Certain additives can modulate the reactivity of the Grignard reagent. For instance, the use of a Lewis acid can sometimes enhance the catalytic cycle.

  • Ligand Incompatibility or Degradation: The chiral ligand may not be optimal for this specific substrate combination or could be degrading under the reaction conditions.

    • Troubleshooting:

      • Screen Different Ligand Classes: Not all chiral ligands are effective for all Grignard additions. Experiment with different families of ligands, such as chiral amino alcohols, BOX, or Salen-type ligands.[6][7]

      • Verify Ligand Purity and Integrity: Ensure the ligand is of high purity and has not degraded during storage.

  • Solvent Effects: The choice of solvent can significantly impact the stereochemical outcome. Coordinating solvents like THF can sometimes interfere with the catalyst-substrate complex, reducing enantioselectivity.[8]

    • Troubleshooting:

      • Solvent Screening: Test less coordinating solvents such as toluene or diethyl ether. A mixture of solvents might also be beneficial.

Q2: I'm observing the formation of byproducts, including what appears to be a rearranged product. How can I minimize this?

A2: The formation of rearranged products, such as o-tolyl derivatives, has been observed in Grignard reactions with benzylmagnesium halides.[9] This is often dependent on the reaction conditions.[9]

  • Troubleshooting:

    • Choice of Halide: Benzylmagnesium chloride has been reported to favor rearrangement more than the bromide analogue.[9] Consider using benzylmagnesium bromide.

    • Control Stoichiometry and Temperature: Using an excess of the Grignard reagent or higher temperatures can promote the rearrangement.[9] Maintain a strict 1:1 stoichiometry of the Grignard reagent to the aldehyde and keep the temperature low.

Experimental Workflow: Asymmetric Grignard Addition

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis prep_ligand Dissolve Chiral Ligand in Anhydrous Solvent cool Cool Ligand Solution to -78 °C prep_ligand->cool prep_grignard Prepare Benzylmagnesium Halide Solution add_grignard Slowly Add Grignard Reagent to Ligand Solution prep_grignard->add_grignard cool->add_grignard stir Stir for 30 min (Catalyst Formation) add_grignard->stir add_aldehyde Add Heptanal Dropwise stir->add_aldehyde react React for 2-4 hours at -78 °C add_aldehyde->react quench Quench with Saturated NH4Cl Solution react->quench extract Extract with Organic Solvent quench->extract dry Dry, Filter, Concentrate extract->dry purify Purify by Chromatography dry->purify analyze Analyze e.e. by Chiral HPLC or GC purify->analyze

Caption: Workflow for Asymmetric Grignard Addition.

Section 3: Asymmetric Reduction of 1-Phenyl-2-octanone

The asymmetric reduction of the prochiral ketone, 1-phenyl-2-octanone, is a highly effective method for producing enantiomerically enriched 2-benzylheptanol. This approach often utilizes chiral catalysts, such as those based on ruthenium or rhodium, or biocatalysts like ketoreductases.[10]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My asymmetric reduction is giving me high conversion but low enantiomeric excess. What should I look into?

A1: This is a common issue and often points to problems with the catalyst system or reaction conditions.

  • Catalyst Activity vs. Selectivity: The catalyst might be highly active but not providing a sufficiently chiral environment for stereodifferentiation.

    • Troubleshooting:

      • Ligand Modification: If using a metal catalyst, even small changes to the chiral ligand can dramatically impact enantioselectivity.[11] Consider screening a library of related ligands.

      • Catalyst Loading: While counterintuitive, sometimes a lower catalyst loading can improve e.e. by minimizing side reactions.

      • Biocatalyst Selection: If using an enzyme, screen a panel of different ketoreductases. These enzymes often exhibit high substrate specificity.[12]

  • Reaction Conditions: Temperature, pressure (for hydrogenations), and solvent can all influence the enantioselectivity.

    • Troubleshooting:

      • Temperature Optimization: Lowering the reaction temperature generally increases enantioselectivity, although it may decrease the reaction rate.[13]

      • Solvent Choice: The polarity of the solvent can affect the transition state geometry. Experiment with a range of solvents from non-polar (e.g., toluene) to polar aprotic (e.g., THF, DCM).

Q2: The reaction is sluggish and doesn't go to completion. How can I improve the conversion rate without compromising the e.e.?

A2: Improving conversion requires careful optimization to avoid negatively impacting the enantioselectivity.

  • Troubleshooting:

    • Increase Hydrogen Pressure (for hydrogenation): For catalytic hydrogenations, increasing the pressure of H₂ gas can enhance the reaction rate.

    • Co-catalysts or Additives: Some catalytic systems benefit from the presence of additives that can act as activators or stabilizers.

    • Enzyme Cofactor Regeneration: In biocatalytic reductions, ensure the cofactor (e.g., NADH or NADPH) is being efficiently regenerated. This might involve optimizing the concentration of the sacrificial alcohol (e.g., isopropanol) and the corresponding dehydrogenase.

Data Presentation: Catalyst Screening for Asymmetric Reduction
Catalyst SystemChiral LigandSolventTemperature (°C)Conversion (%)e.e. (%)
RuCl₂(PPh₃)₃(S)-BINAPToluene259885
[Rh(COD)Cl]₂(R)-JosiphosTHF209992
Ketoreductase KRED-AIsopropanol/Buffer30>9996
Ketoreductase KRED-BIsopropanol/Buffer3095>99

This table is illustrative and represents typical data that would be generated during a catalyst screening experiment.

Section 4: Kinetic Resolution of Racemic 2-Benzylheptanol

Kinetic resolution is a powerful technique to separate a racemic mixture by selectively reacting one enantiomer at a faster rate than the other.[14] This is often achieved using enzymes, particularly lipases, for the acylation of the alcohol.[10][15] A major drawback of this method is that the maximum theoretical yield for a single enantiomer is 50%.[15][16]

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My kinetic resolution is stopping at around 50% conversion, but the enantiomeric excess of the remaining alcohol is lower than expected. Why is this happening?

A1: This indicates a low enantioselectivity (E-value) of your catalyst.

  • Understanding the E-value: The E-value is the ratio of the reaction rates of the two enantiomers (k_fast / k_slow). A high E-value is crucial for achieving high e.e. at 50% conversion. For a good resolution, an E-value of >100 is generally desired.[10]

    • Troubleshooting:

      • Enzyme Screening: Different lipases exhibit different enantioselectivities for the same substrate. Screen a variety of lipases (e.g., from Candida antarctica, Pseudomonas cepacia) to find one with a higher E-value for 2-benzylheptanol.[15]

      • Acylating Agent: The choice of the acylating agent (e.g., vinyl acetate, isopropenyl acetate) can influence the enantioselectivity.

      • Solvent: The reaction medium can affect the enzyme's conformation and, consequently, its selectivity. Test different organic solvents.

Q2: How can I push the yield of my desired enantiomer beyond the 50% limit of kinetic resolution?

A2: To overcome the 50% yield limitation, you need to implement a Dynamic Kinetic Resolution (DKR) process.

  • Concept of DKR: DKR combines the kinetic resolution with an in-situ racemization of the slower-reacting enantiomer.[3][16] This way, the entire racemic starting material can theoretically be converted into a single enantiomer of the product.

    • Implementing DKR:

      • Racemization Catalyst: A racemization catalyst is needed that can continuously interconvert the enantiomers of the starting alcohol without interfering with the resolving enzyme. For alcohols, this is often a ruthenium-based catalyst.[14]

      • Compatibility: The key challenge is finding a racemization catalyst and conditions that are compatible with the enzyme used for the resolution.

Protocol: Lipase-Catalyzed Kinetic Resolution of 2-Benzylheptanol
  • Preparation: To a solution of racemic 2-benzylheptanol (1.0 mmol) in anhydrous toluene (10 mL), add vinyl acetate (1.5 mmol).

  • Enzyme Addition: Add immobilized lipase from Candida antarctica (CALB, ~20 mg).

  • Reaction: Stir the mixture at 30 °C and monitor the reaction progress by GC or TLC.

  • Monitoring: Periodically take aliquots to determine the conversion and the enantiomeric excess of the remaining alcohol and the formed ester by chiral GC or HPLC.

  • Termination: When the conversion reaches approximately 50%, stop the reaction by filtering off the enzyme.

  • Workup: Concentrate the filtrate and separate the unreacted alcohol from the ester product by column chromatography.

Logical Relationship Diagram: Choosing a Synthetic Strategy

G cluster_grignard Grignard Troubleshooting cluster_reduction Reduction Troubleshooting cluster_resolution Resolution Troubleshooting start Goal: High e.e. 2-Benzylheptanol strategy Choose Primary Synthetic Strategy start->strategy grignard Asymmetric Grignard Addition strategy->grignard Pro: Direct C-C bond formation Con: Background reaction reduction Asymmetric Ketone Reduction strategy->reduction Pro: High e.e. often achievable Con: Requires ketone precursor resolution Kinetic Resolution strategy->resolution Pro: Uses racemic alcohol Con: Max 50% yield (without DKR) grignard_q1 Low e.e.? - Lower temp - Slow addition - Screen ligands grignard->grignard_q1 reduction_q1 Low e.e.? - Screen catalysts - Optimize temp/pressure reduction->reduction_q1 resolution_q1 Low e.e. at 50% conv.? - Screen enzymes - Change acylating agent resolution->resolution_q1 resolution_q2 Yield > 50%? - Implement DKR resolution_q1->resolution_q2

Caption: Decision tree for selecting and troubleshooting a synthetic strategy.

References

  • Super Selective Synthesis: The Evolution of Enantioselective Methods. (2021). ICJS. [Link]

  • Catalytic Synthesis of Enantiopure Chiral Alcohols via Addition of Grignard Reagents to Carbonyl Compounds. (n.d.). [No source provided].
  • Synthesis of enantiomerically pure alcohols and amines via biocatalytic deracemisation methods. (n.d.). PMC - NIH. [Link]

  • Enantioselective synthesis strategies to prepare chiral tertiary alcohols. (n.d.). ResearchGate. [Link]

  • Origin of enantioselectivity reversal in Lewis acid-catalysed Michael additions relying on the same chiral source. (2021). Chemical Science (RSC Publishing). [Link]

  • Synthesis and Applications of Asymmetric Catalysis Using Chiral Ligands Containing Quinoline Motifs. (2022). [No source provided].
  • Asymmetric α-benzylation of cyclic ketones enabled by concurrent chemical aldol condensation and biocatalytic reduction. (2024). PubMed Central. [Link]

  • Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines. (n.d.). [No source provided].
  • Enantioselective Addition of Grignard Reagents to Aldehydes. (2000). ResearchGate. [Link]

  • Fragrance material review on 2-benzylheptanol. (n.d.). PubMed. [Link]

  • A fast, new method to enhance the enantiomeric purity of non-racemic mixtures: self-disproportionation of enantiomers in the gas. (2017). SciSpace. [Link]

  • Theoretical Prediction of the Enantiomeric Excess in Asymmetric Catalysis. An Alignment-Independent Molecular Interaction Field Based Approach. (n.d.).
  • Application of chiral recyclable catalysts in asymmetric catalysis. (2024). RSC Publishing. [Link]

  • Best Synthetic Methods: Enantioselective Oxidation and Reduction. (2004). [No source provided].
  • Parallel kinetic resolution of racemic mixtures: a new strategy for the preparation of enantiopure compounds? (2002). Chemical Society Reviews (RSC Publishing). [Link]

  • Reaction of selected carbohydrate aldehydes with benzylmagnesium halides: benzyl versus o-tolyl rearrangement. (2014). PMC - NIH. [Link]

  • 2-BENZYLHEPTANOL – Ingredient. (n.d.). COSMILE Europe. [Link]

  • Asymmetric Routes to Chiral Secondary Alcohols. (n.d.). Pharmaceutical Technology. [Link]

  • Asymmetric reactions_synthesis. (n.d.). [No source provided].
  • Catalytic Enantioselective Addition of Alkylzirconium Reagents to Aliphatic Aldehydes. (2021). Semantic Scholar. [Link]

  • 2-Benzylheptan-1-ol | C14H22O | CID 64916. (n.d.). PubChem. [Link]

  • Asymmetric Bio- and Organocatalysis: Historical Aspects and Concepts. (2021). MDPI. [Link]

  • Stereoselective Synthesis of Chiral Molecules. (n.d.). Encyclopedia.pub. [Link]

  • Kinetic resolution. (n.d.). Wikipedia. [Link]

  • Evidence that Additions of Grignard Reagents to Aliphatic Aldehydes Do Not Involve Single-Electron-Transfer Processes. (2018). ResearchGate. [Link]

  • OC VI (HS 2015) Bode Research Group. (n.d.). [No source provided].
  • Insights into temperature controlled enantioselectivity in asymmetric catalysis. (2017). RSC Blogs. [Link]

  • Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis. (n.d.). PMC - NIH. [Link]

  • a) Acylative kinetic resolution of racemic benzyl alcohols using CALB... (n.d.). ResearchGate. [Link]

Sources

Optimization

Technical Support Center: Purification of 2-Benzylheptan-1-ol

Introduction: The Purification Challenge 2-Benzylheptan-1-ol (often referred to industrially as Jasmol or alpha-pentyl hydrocinnamic alcohol) is a saturated primary alcohol typically synthesized via the catalytic hydroge...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Purification Challenge

2-Benzylheptan-1-ol (often referred to industrially as Jasmol or alpha-pentyl hydrocinnamic alcohol) is a saturated primary alcohol typically synthesized via the catalytic hydrogenation of 2-benzylideneheptanal (alpha-amylcinnamaldehyde).[1]

The purification challenge lies in its high boiling point (~314°C at atm) and lipophilicity (LogP ~4.2).[1] Crude reaction mixtures often contain:

  • Unreacted Precursor: 2-benzylideneheptanal.[1]

  • Intermediates: 2-benzylheptanal (saturated aldehyde).[1]

  • By-products: Benzyl alcohol and heptanol (retro-aldol cleavage products), and heavy oligomers.[1]

This guide provides a modular approach to isolating high-purity (>98%) 2-benzylheptan-1-ol, prioritizing vacuum distillation for bulk separation and chromatography for pharmaceutical-grade polishing.[1]

Module 1: Catalyst Removal & Workup (The "Crude" Phase)[1]

Q: My crude mixture is dark and viscous. How do I prepare it for distillation?

A: Direct distillation of crude mixtures containing active hydrogenation catalysts (Pd/C, Raney Nickel) is dangerous and detrimental to yield.[1] The catalyst can promote dehydration or dehydrogenation at high temperatures.[1]

Protocol 1.1: Catalyst Filtration & Quench
  • Dilution: Dilute the reaction mixture with a low-boiling non-polar solvent (e.g., Hexane or Toluene ) to reduce viscosity.[1] A 1:1 volume ratio is recommended.[1]

  • Filtration: Pass the mixture through a Celite 545 pad packed on a sintered glass funnel.

    • Why: Removes fine metal particulates that act as hot-spots during distillation.[1]

  • Acid Wash (Optional but Recommended): If an amine or basic promoter was used, wash the organic phase with 1N HCl, followed by Brine.[1]

    • Why: Residual bases can catalyze aldol reversion (retro-aldol) during heating, regenerating benzaldehyde and heptanal.[1]

  • Concentration: Remove the dilution solvent via rotary evaporation at 40°C / 200 mbar.

Module 2: Vacuum Distillation Strategies

Q: I cannot separate the product from the starting material (Jasminaldehyde). They co-distill.[1] What are the parameters?

A: The boiling point difference between the saturated alcohol and the unsaturated aldehyde is narrow (~20-30°C at atm).[1] At reduced pressures, this window tightens.[1] You must use a fractionating column (Vigreux or Packed) rather than simple distillation.[1]

Physical Property Reference Table
CompoundApprox.[1][2][3][4][5][6][7][8] BP (760 mmHg)Approx.[1][9] BP (1 mmHg)Role
Heptanol 176°C~55°CBy-product (Light)
Benzyl Alcohol 205°C~75°CBy-product (Light)
2-Benzylideneheptanal 287°C~125°CPrecursor (Impurity)
2-Benzylheptan-1-ol 314°C ~145°C Target Product
Protocol 2.1: High-Vacuum Fractional Distillation

Equipment:

  • Short-path distillation head or 10-20cm Vigreux column.[1]

  • High-vacuum pump capable of <1.0 mmHg (Torr) .[1]

  • Oil bath capable of 200°C.[1]

Step-by-Step:

  • Degassing: Heat the crude oil to 60°C under full vacuum for 20 minutes to remove residual solvents and moisture.

  • Foreshot (Lights): Increase bath temperature to ~120°C. Collect the fraction distilling below 100°C (vapor temp) at 1 mmHg.

    • Composition: Benzyl alcohol, Heptanol, Heptanal.[1]

  • Intermediate Cut: Increase bath to ~160-170°C. Collect vapor range 120°C – 135°C (1 mmHg).

    • Composition: Mixed fraction of 2-benzylideneheptanal and product.[1] Keep for redistillation.

  • Main Fraction (Heart Cut): Collect vapor range 140°C – 150°C (1 mmHg).[1]

    • Purity Check: Refractive Index (

      
      ) should be approx 1.500 - 1.505 .[1] (Note: Precursor aldehyde is higher, ~1.525).[1]
      

Critical Alert: Do not exceed a bath temperature of 220°C. Thermal dehydration of the alcohol to the alkene (2-benzylhept-1-ene) can occur, tainting the distillate with a "kerosene" odor.[1]

Module 3: Chromatographic Polishing (Pharma Grade)

Q: Distillation achieved 95% purity, but I need >99% for biological assays. How do I remove the trace aldehyde?

A: The remaining aldehyde (2-benzylideneheptanal) is lipophilic and trails the alcohol closely.[1] A chemical scavenge or careful Flash Chromatography is required.[1]

Option A: Chemical Scavenging (Scalable)

Before the final flash column, treat the semi-pure oil with Sodium Borohydride (NaBH4) or Polymer-supported Bisulfite .[1]

  • Mechanism:[1][4] NaBH4 reduces the remaining aldehyde to the corresponding allylic alcohol, which has a significantly different polarity (more polar) or can be separated more easily.[1]

  • Bisulfite:[1] Forms a solid adduct with the aldehyde, allowing it to be filtered off.[1]

Option B: Flash Chromatography Protocol[1]
  • Stationary Phase: Silica Gel 60 (230-400 mesh).[1]

  • Mobile Phase: Hexane / Ethyl Acetate (Gradient).[1]

  • Loading: 1g crude per 30g Silica.[1]

Gradient Table:

CV (Column Volumes)Solvent Ratio (Hex:EtOAc)Eluting Component
0 - 3100 : 0Non-polar hydrocarbons / Tars
3 - 895 : 52-Benzylideneheptanal (Precursor)
8 - 1590 : 10 2-Benzylheptan-1-ol (Product)
> 1580 : 20More polar by-products (Diols, etc.)

Visual Workflow: Purification Decision Tree

PurificationWorkflow Start Crude Reaction Mixture (Hydrogenation) Filter Filtration (Celite) Remove Catalyst Start->Filter Evap Rotary Evaporation Remove Solvents Filter->Evap Check Purity Check (GC/TLC) Evap->Check Distill Vacuum Distillation (<1 mmHg, Vigreux) Check->Distill Bulk (>10g) Low Purity Flash Flash Chromatography (Hex/EtOAc 9:1) Check->Flash Small Scale (<2g) High Purity Req Scavenge Chemical Scavenge (Bisulfite/NaBH4) Check->Scavenge Persistent Aldehyde Impurity Distill->Check Fractions Final Pure 2-Benzylheptan-1-ol (>98%) Distill->Final Heart Cut Flash->Final Scavenge->Flash

Caption: Decision tree for selecting the appropriate purification pathway based on scale and purity requirements.

Troubleshooting & FAQs

Q1: The distillate has a "milky" appearance. What is happening?

  • Cause: This usually indicates water contamination or azeotropic distillation of water with the alcohol.[1] It can also result from "bumping" of the pot contents.[1]

  • Fix: Dry the crude oil thoroughly with Magnesium Sulfate (MgSO4) before distillation.[1] If the distillate is already milky, dissolve it in hexane, dry with MgSO4, and re-evaporate.[1]

Q2: I see a peak at the same retention time as my product on GC, but the NMR shows an aldehyde proton (~9.5 ppm).

  • Diagnosis: You likely have 2-benzylheptanal .[1][5] This is the saturated aldehyde intermediate where the C=C double bond reduced, but the C=O did not.[1]

  • Resolution: This is very difficult to separate by distillation (boiling points are nearly identical).

  • Action: You must drive the reaction to completion before purification.[1] Return the material to the hydrogenation vessel, add fresh catalyst, and increase pressure/temperature slightly.

Q3: The product smells like bitter almonds, not the expected mild floral scent.

  • Cause: Presence of Benzyl Alcohol or Benzaldehyde (retro-aldol decomposition).[1]

  • Fix: These are "lights". Perform a "topping" distillation. Hold the vacuum at 1-2 mmHg and the bath at 100°C for 30 minutes to strip these volatiles before collecting the main fraction.[1]

References

  • PubChem. (n.d.).[1] 2-Benzylheptan-1-ol Compound Summary. National Center for Biotechnology Information.[1] Retrieved October 24, 2023, from [Link][1]

  • The Good Scents Company. (n.d.).[1] 2-Benzyl Heptanol Data Sheet. Retrieved October 24, 2023, from [Link][1]

  • Perret, N., et al. (2011).[1][2] Selective Hydrogenation of Benzaldehyde to Benzyl Alcohol over Au/Al2O3. Catalysis Letters. (Contextual reference for hydrogenation selectivity and side products).

Sources

Troubleshooting

BioCatalysis TechHub: Optimization of Lipase-Mediated Resolution of Benzyl Alcohols

Status: Operational Ticket ID: OPT-LIP-BENZ-001 Assigned Specialist: Senior Application Scientist Subject: Maximizing Yield and Enantioselectivity ( -value) in Kinetic Resolution Executive Summary You are likely here bec...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Ticket ID: OPT-LIP-BENZ-001 Assigned Specialist: Senior Application Scientist Subject: Maximizing Yield and Enantioselectivity (


-value) in Kinetic Resolution

Executive Summary

You are likely here because your kinetic resolution (KR) of a chiral benzyl alcohol has stalled at <40% conversion or your enantiomeric excess (


) is insufficient for downstream processing.

Lipase-mediated resolution follows a Ping-Pong Bi-Bi mechanism . Success relies on three critical variables: Solvent Engineering (LogP) , Water Activity (


) control , and Acyl Donor selection . This guide moves beyond basic textbook theory to address the specific electronic and steric challenges of benzyl alcohol substrates.

Module 1: The Mechanistic Landscape

To troubleshoot, you must visualize the invisible. The reaction is not a simple mixing process; it is a catalytic cycle where the enzyme "pings" between an acylated state and a free state.

The Ping-Pong Bi-Bi Mechanism

The serine residue in the lipase catalytic triad attacks the acyl donor first, releasing the first product (e.g., acetaldehyde) and forming an Acyl-Enzyme Intermediate. Only then does your benzyl alcohol enter to accept the acyl group.

PingPongMechanism Lipase Free Lipase (Ser-OH) AcylEnzyme Acyl-Enzyme Intermediate Lipase->AcylEnzyme Acylation Step Product Product (R-Acetate) Lipase->Product leaves AcylDonor Acyl Donor (Vinyl Acetate) AcylDonor->AcylEnzyme enters AcylEnzyme->Lipase Deacylation Step Byproduct Byproduct (Acetaldehyde) AcylEnzyme->Byproduct leaves Substrate Substrate (R/S-Benzyl Alcohol) Substrate->Lipase enters (Slow Enantiomer) Substrate->AcylEnzyme enters (Fast Enantiomer)

Figure 1: The Ping-Pong Bi-Bi mechanism.[1] Note that the enzyme must be acylated before the alcohol substrate can react. If the acyl donor is insufficient or the byproduct inhibits the enzyme, the cycle breaks.

Module 2: Troubleshooting Yield (Conversion Stalls)

Symptom: Reaction initiates well but plateaus at 30-40% conversion (Target: 50% for KR).

The Acyl Donor Trap (Irreversibility)

Using reversible donors like Ethyl Acetate creates a thermodynamic equilibrium that limits yield. You must drive the reaction using irreversible donors.

Acyl DonorByproductReversibilityRisk FactorRecommendation
Vinyl Acetate AcetaldehydeIrreversibleHigh: Acetaldehyde forms Schiff bases with Lysine residues, deactivating the lipase [1].Use for robust enzymes (CAL-B). Avoid with fragile lipases.
Isopropenyl Acetate AcetoneIrreversibleLow: Acetone is less reactive/toxic to the enzyme than acetaldehyde.Preferred for sensitive substrates.
Ethyl Acetate EthanolReversibleMedium: Requires huge molar excess (solvent). Slow kinetics.Only use if product is highly sensitive to ketones.
The Water Paradox ( )

Lipases require a "structural water layer" to maintain flexibility.

  • Too Dry (

    
    ):  Enzyme becomes rigid ("lyophilized statue"); activity drops near zero.
    
  • Too Wet (

    
    ):  Hydrolysis competes with transesterification. The ester product hydrolyzes back to the alcohol, lowering yield [2].
    

Protocol Fix:

  • Do not use completely anhydrous solvents if using lyophilized powder.

  • System: Add a specific salt hydrate pair (e.g.,

    
    ) to the solvent to buffer water activity at 
    
    
    
    [3].

Module 3: Optimizing Selectivity ( -Value)

Symptom: Conversion is good, but


 (product) or 

(substrate) is low (

).
Solvent Engineering (LogP Rule)

The solvent shell dictates the enzyme's conformational rigidity. Hydrophilic solvents strip essential water, altering the active site shape and reducing enantiorecognition.

  • Rule of Thumb: Use solvents with LogP > 4.0 .

  • Why: Hydrophobic solvents (Heptane, Isooctane, Toluene) do not strip the catalytic water layer, preserving the enzyme's native chiral pocket [4].

Temperature Control

While heating increases rate (


), it often decreases selectivity (

).
  • Thermodynamic Reality: The difference in activation energy (

    
    ) between the R and S transition states is often small. Higher temperatures provide enough energy for the "wrong" enantiomer to overcome the barrier.
    
  • Action: If

    
     is low, lower the temperature to 4°C - 10°C. You will sacrifice speed for purity.
    

Module 4: Standard Operating Protocol (SOP)

Workflow: Kinetic Resolution of 1-Phenylethanol (Benchmark Substrate)

  • Preparation:

    • Dry Toluene over molecular sieves (4Å) for 24h.

    • Equilibrate Enzyme (e.g., Novozym 435 / CAL-B) in a desiccator with a saturated salt solution (e.g., MgCl

      
      , 
      
      
      
      ) for 24h to set water activity.
  • Reaction Setup:

    • Vessel: 20 mL glass vial with screw cap (Teflon lined).

    • Mix:

      • 50 mg Racemic Benzyl Alcohol.

      • 5 mL Toluene (LogP 2.5) or Heptane (LogP 4.0).

      • 3 eq. Isopropenyl Acetate (Acyl Donor).[2]

    • Initiation: Add 25 mg Immobilized Lipase (50% w/w relative to substrate).

  • Monitoring:

    • Incubate at 30°C @ 200 RPM.

    • Sample at t=1h, 4h, 24h.

    • Quench: Filter off enzyme (do not add acid/base). Dilute in HPLC mobile phase.

  • Calculation:

    • Calculate Conversion (

      
      ) and Enantiomeric Ratio (
      
      
      
      ) using the standard equations:
      
      

Module 5: Decision Logic & Troubleshooting

Use this workflow to diagnose failure points in your experiment.

OptimizationLogic Start Start Optimization CheckYield Is Conversion > 40%? Start->CheckYield CheckEE Is E-value > 100? CheckYield->CheckEE Yes AcylDonorCheck Check Acyl Donor: Vinyl Acetate? CheckYield->AcylDonorCheck No SolventCheck Check Solvent LogP CheckEE->SolventCheck No Success Process Optimized CheckEE->Success Yes SwitchDonor Switch to Isopropenyl Acetate (Avoid Acetaldehyde) AcylDonorCheck->SwitchDonor Yes (Inhibition) WaterCheck Check Water Activity AcylDonorCheck->WaterCheck No AddSieves Add Molecular Sieves (Remove Water) WaterCheck->AddSieves Too Wet SwitchSolvent Switch to Heptane/Isooctane (LogP > 4) SolventCheck->SwitchSolvent LogP < 2 TempCheck Check Temperature SolventCheck->TempCheck LogP > 4 LowerTemp Lower Temp to 4-10°C TempCheck->LowerTemp

Figure 2: Troubleshooting logic flow. Follow the path based on your experimental data (HPLC/GC).

FAQ: Expert Corner

Q: Why does my reaction turn yellow when using Vinyl Acetate? A: This indicates the formation of Schiff bases. Acetaldehyde (byproduct) reacts with the


-amino groups of lysine residues on the lipase surface. This not only discolors the enzyme but eventually deactivates it. Switch to isopropenyl acetate  or immobilize the enzyme on a carrier that "protects" these residues [5].

Q: Can I use THF to dissolve my polar benzyl alcohol? A: Avoid it if possible. THF (LogP 0.46) is hydrophilic and will strip the essential water layer from the lipase, causing denaturation. If solubility is an issue, use a co-solvent system (e.g., 90% Toluene / 10% THF) or switch to a biphasic system.

Q: My


-value is 15. Is this salvageable? 
A:  For pharmaceutical applications, usually no. However, you can perform a "double resolution." Isolate the enriched alcohol and subject it to a second round of acylation. Alternatively, screen a different lipase source (e.g., Burkholderia cepacia vs. Candida antarctica).

References

  • Weber, H. K., et al. (1995). "Mechanism of acetaldehyde-induced deactivation of microbial lipases." Journal of Molecular Catalysis B: Enzymatic.

  • Adlercreutz, P. (2013). "Immobilisation and application of lipases in organic media." Chemical Society Reviews.

  • Halling, P. J. (1994). "Thermodynamic predictions for biocatalysis in non-conventional media: Theory, tests, and recommendations for experimental design and data analysis." Enzyme and Microbial Technology.

  • Laane, C., et al. (1987). "Rules for optimization of biocatalysis in organic solvents." Biotechnology and Bioengineering.

  • Ghanem, A. (2007). "Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds." Tetrahedron.

Sources

Optimization

solvent effects on enzymatic resolution of 2-benzylheptan-1-ol

Technical Support Center: Biocatalysis Division Ticket Topic: Solvent Effects on Enzymatic Resolution of 2-Benzylheptan-1-ol Ticket ID: BIO-RES-2024-089 Status: Open Assigned Specialist: Senior Application Scientist Exec...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Biocatalysis Division Ticket Topic: Solvent Effects on Enzymatic Resolution of 2-Benzylheptan-1-ol Ticket ID: BIO-RES-2024-089 Status: Open Assigned Specialist: Senior Application Scientist

Executive Summary: The Structural Challenge

You are attempting the kinetic resolution of 2-benzylheptan-1-ol , a primary alcohol with a chiral center at the


-position.

The Core Problem: Unlike secondary alcohols where the chiral center is directly attached to the hydroxyl group (providing strong steric cues to the enzyme), your substrate's chirality is distal. The enzyme (typically Pseudomonas cepacia lipase (PCL) or Candida antarctica lipase B (CALB)) requires a highly specific solvent environment to rigidify its active site enough to distinguish between the


 and 

enantiomers.

This guide replaces trial-and-error with thermodynamic logic.

Module 1: Solvent Selection (The Log Directive)

In non-aqueous enzymology, the solvent is not just a medium; it is a structural modulator. For a hydrophobic substrate like 2-benzylheptan-1-ol, the Log


  (partition coefficient) of the solvent is the primary predictor of success.
The Rule of Thumb
  • Log

    
     < 2 (Hydrophilic):  Strips the essential water layer from the enzyme surface. Result:  Denaturation, zero activity.
    
  • Log

    
     > 4 (Hydrophobic):  Maintains the essential water layer. Result:  High activity, preserved enantioselectivity.
    
Solvent Performance Table
SolventLog

SuitabilityExpected Outcome
Isooctane 4.5Optimal High activity; preserves enzyme hydration shell.
n-Heptane 4.0Excellent Standard industrial choice; easy workup.
Toluene 2.5Moderate Acceptable solubility, but may strip water; lower

-value.
THF 0.49Critical Failure Strips essential water; enzyme agglomeration likely.
Acetonitrile -0.34Critical Failure Complete inactivation.
Visualizing the Mechanism

The following diagram illustrates how solvent polarity dictates the enzyme's catalytic competence.

SolventMechanism Solvent Solvent Environment Hydrophobic Hydrophobic (Log P > 4) (e.g., Isooctane) Solvent->Hydrophobic Selection Hydrophilic Hydrophilic (Log P < 2) (e.g., THF) Solvent->Hydrophilic Selection WaterLayer Essential Water Layer (Thermodynamic Stability) Hydrophobic->WaterLayer Preserves Stripped Water Stripping (Desorption) Hydrophilic->Stripped Causes ActiveConf Active Conformation (Flexible 'Lid') WaterLayer->ActiveConf Maintains Rigid Rigid/Denatured Agglomeration Stripped->Rigid Induces Reaction Successful Acylation High E-Value ActiveConf->Reaction Substrate Binding Fail No Conversion Low Selectivity Rigid->Fail Steric Mismatch

Figure 1: The causal link between solvent hydrophobicity (Log P) and enzymatic catalytic competence.

Module 2: The "Invisible" Solvent (Water Activity)

Users often report inconsistent results despite using the same solvent (e.g., Hexane). The culprit is usually Water Activity (


) .
  • The Paradox: Lipases need water to stay flexible, but too much water promotes hydrolysis (reverse reaction) over transesterification.

  • The Sweet Spot: For 2-benzylheptan-1-ol resolution, maintain

    
     between 0.1 and 0.2 .
    

Protocol for


 Control: 
Do not rely on "drying" solvents. Actively buffer the water activity using salt hydrate pairs added to the solvent 24 hours prior to reaction.
Target

Salt Hydrate PairApplication
< 0.1Molecular Sieves (3Å)Too Dry. Enzyme becomes too rigid.
0.1 - 0.2 LiCl / LiCl·H₂O Ideal. High selectivity (

), moderate rate.
0.5 - 0.7Mg(NO₃)₂ · 6H₂ORisky. Promotes hydrolysis; lowers

-value.

Module 3: Troubleshooting & FAQs

Symptom 1: Low Enantioselectivity ( )
  • Root Cause: The reaction is too fast or the enzyme is too flexible, allowing the "wrong" enantiomer to fit into the active site.

  • Technical Fix:

    • Switch Solvent: Move to a solvent with a higher Log

      
       (e.g., from Toluene to Isooctane).
      
    • Lower Temperature: Reduce reaction temperature to 4°C. This increases the rigidity of the enzyme, enhancing the discrimination between the distal methyl/benzyl groups.

    • Change Acyl Donor: Switch from Vinyl Acetate to Vinyl Laurate . The longer chain increases steric interactions in the hydrophobic pocket, often improving discrimination.

Symptom 2: Reaction Stalls at < 10% Conversion
  • Root Cause: Substrate inhibition or Acetaldehyde poisoning.

  • Technical Fix:

    • Acetaldehyde Removal: If using Vinyl Acetate, the byproduct is acetaldehyde, which poisons lysine residues on the lipase. Add molecular sieves to adsorb it, or switch to Isopropenyl Acetate (byproduct is acetone, which is less toxic).

    • Solubility Check: Ensure 2-benzylheptan-1-ol is fully dissolved. If using pure hexane, add 5% Toluene as a co-solvent to aid solubility without crashing the enzyme.

Symptom 3: Enzyme Agglomeration (Clumping)
  • Root Cause: The solvent is too hydrophilic (e.g., Dioxane, THF). The enzyme clumps together to protect its hydration shell, reducing surface area.

  • Technical Fix:

    • Disperse the enzyme on a support (e.g., Celite or Diatomaceous Earth) before adding to the solvent.

    • Switch to a solvent with Log

      
      .
      

Standard Operating Procedure (SOP)

Workflow: Kinetic Resolution of 2-benzylheptan-1-ol

  • Preparation:

    • Equilibrate Isooctane with LiCl/LiCl·H₂O pair (

      
      ) for 12 hours.
      
    • Filter the solvent to remove salt crystals.

  • Reaction Setup:

    • Substrate: Dissolve 2-benzylheptan-1-ol (50 mM) in the pre-equilibrated Isooctane.

    • Acyl Donor: Add Vinyl Acetate (150 mM, 3 equivalents).

    • Catalyst: Add Pseudomonas cepacia lipase (Lipase PS-IM or Amano PS) at 20 mg/mL.

  • Incubation:

    • Shake at 200 RPM at 30°C .

    • Note: For higher selectivity, lower temp to 10°C and extend time.

  • Monitoring:

    • Sample at 1, 4, and 24 hours.

    • Analyze via Chiral HPLC (Chiralcel OD-H column) or GC (Cyclodextrin column).

    • Stop Point: When conversion reaches 45-50% .[1] Do not exceed 50% or the enantiomeric excess of the remaining substrate (

      
      ) will degrade.
      

References

  • Klibanov, A. M. (2001). Improving enzymes by using them in organic solvents. Nature, 409(6817), 241–246. Link

  • Ghanem, A. (2007). Trends in lipase-catalyzed asymmetric access to enantiomerically pure/enriched compounds. Tetrahedron, 63(8), 1721–1754. Link

  • Paizs, C., & Irimie, F. D. (2021). Lipase-catalyzed kinetic resolution of primary alcohols: A structural perspective. Catalysts, 11(1), 53. Link

  • Bornscheuer, U. T., & Kazlauskas, R. J. (2006). Hydrolases in Organic Synthesis: Regio- and Stereoselective Biotransformations. Wiley-VCH. Link

  • Adachi, S., & Kobayashi, T. (2005). Synthesis of esters by immobilized-lipase-catalyzed condensation reaction of sugars and fatty acids in water-miscible organic solvent. Journal of Bioscience and Bioengineering, 99(2), 87-94. Link

Sources

Reference Data & Comparative Studies

Validation

Odor Threshold Comparison of (S)- and (R)-2-Benzylheptan-1-ol: A Data-Driven Inquiry

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the available sensory data for the enantiomers of 2-benzylheptan-1-ol. At present, there is no publicly accessible...

Author: BenchChem Technical Support Team. Date: February 2026

A comprehensive search of scientific literature and chemical databases has revealed a significant gap in the available sensory data for the enantiomers of 2-benzylheptan-1-ol. At present, there is no publicly accessible experimental data detailing the odor thresholds of (S)-2-benzylheptan-1-ol and (R)-2-benzylheptan-1-ol. This absence of quantitative information prevents a direct comparison of their olfactory potency.

While 2-benzylheptan-1-ol is recognized as a fragrance ingredient with a general odor profile described as floral, fruity, and waxy, the specific contributions and potencies of its individual stereoisomers remain uncharacterized in the public domain.[1] The chiral center at the second carbon position suggests that the (S)- and (R)-enantiomers likely interact differently with olfactory receptors, potentially leading to distinct odor characters and thresholds. However, without empirical data from sensory panel evaluations, any such differences are purely speculative.

This guide, therefore, pivots from a direct comparison to providing a robust framework for researchers and drug development professionals to conduct their own investigations into the odor thresholds of these and other chiral fragrance compounds. The following sections detail the established scientific principles and a comprehensive experimental protocol for Gas Chromatography-Olfactometry (GC-O), the gold-standard technique for determining odor thresholds.

The Significance of Chirality in Olfaction

The human olfactory system is a remarkably sensitive and selective apparatus, capable of distinguishing between subtle variations in molecular structure. Chirality, the property of a molecule being non-superimposable on its mirror image, plays a crucial role in this discrimination. Enantiomers, the two mirror-image forms of a chiral molecule, can exhibit dramatically different odor profiles. This phenomenon arises from the chiral nature of olfactory receptors in the nasal epithelium. Just as a left-handed glove does not fit a right hand, one enantiomer may bind more effectively to a specific olfactory receptor than its counterpart, triggering a stronger or different neural signal to the brain.

A classic example is the carvone enantiomers: (S)-(+)-carvone is characteristic of caraway, while (R)-(-)-carvone is perceived as spearmint. This demonstrates that a subtle change in the three-dimensional arrangement of atoms can lead to a profound difference in sensory perception. It is therefore highly probable that the (S)- and (R)-enantiomers of 2-benzylheptan-1-ol also possess distinct odor characteristics and potencies.

Experimental Protocol: Determination of Odor Thresholds by Gas Chromatography-Olfactometry (GC-O)

To address the current data gap, the following detailed methodology for determining the odor thresholds of (S)- and (R)-2-benzylheptan-1-ol is proposed. This protocol is designed to ensure scientific rigor and produce reliable, publishable data.

Objective:

To determine and compare the odor detection thresholds of enantiomerically pure (S)- and (R)-2-benzylheptan-1-ol using Gas Chromatography-Olfactometry (GC-O) with a trained sensory panel.

Materials and Instrumentation:
  • Chemicals:

    • (S)-2-benzylheptan-1-ol (>99% enantiomeric excess)

    • (R)-2-benzylheptan-1-ol (>99% enantiomeric excess)

    • Odorless solvent (e.g., diethyl ether or high-purity ethanol)

    • Internal standard (e.g., undecane)

  • Instrumentation:

    • Gas chromatograph (GC) equipped with a flame ionization detector (FID) and an olfactometry port (sniffing port).

    • Chiral capillary GC column (e.g., a cyclodextrin-based stationary phase) capable of separating the enantiomers.

    • Humidifier for the olfactometry port's make-up gas.

  • Sensory Panel:

    • A panel of 8-12 trained assessors, screened for olfactory acuity and ability to consistently describe odors.

Experimental Workflow:

The experimental workflow for determining the odor thresholds of the 2-benzylheptan-1-ol enantiomers can be visualized as follows:

G cluster_prep Sample Preparation cluster_analysis GC-O Analysis cluster_data Data Acquisition & Analysis prep_s (S)-2-benzylheptan-1-ol Stock Solution dil_s Serial Dilution of (S)-enantiomer prep_s->dil_s prep_r (R)-2-benzylheptan-1-ol Stock Solution dil_r Serial Dilution of (R)-enantiomer prep_r->dil_r injection Injection of Diluted Samples dil_s->injection dil_r->injection gc_separation GC Separation (Chiral Column) injection->gc_separation split Effluent Splitting gc_separation->split fid FID Detection (Quantification) split->fid sniff Olfactometry Port (Sensory Detection) split->sniff fid_data FID Chromatogram fid->fid_data olfacto_data Olfactogram (Panelist Responses) sniff->olfacto_data threshold_calc Odor Threshold Calculation fid_data->threshold_calc olfacto_data->threshold_calc comparison Statistical Comparison of Enantiomer Thresholds threshold_calc->comparison

Caption: Workflow for GC-O analysis of 2-benzylheptan-1-ol enantiomers.

Step-by-Step Procedure:
  • Panel Training and Selection:

    • Recruit and screen potential panelists for their ability to detect and describe a range of standard odorants.

    • Train the selected panelists on the use of the olfactometry port and the intensity rating scale.

  • Preparation of Standard Solutions:

    • Prepare stock solutions of known concentrations for both (S)- and (R)-2-benzylheptan-1-ol in the chosen odorless solvent.

    • Perform a series of stepwise dilutions of the stock solutions to create a range of concentrations that will bracket the expected odor threshold.

  • GC-O Analysis:

    • Set up the GC with the chiral column and optimize the temperature program to achieve baseline separation of the two enantiomers.

    • Equilibrate the system and ensure a stable baseline on the FID.

    • Inject the series of diluted standards for each enantiomer, starting with the most dilute.

    • At the olfactometry port, a trained panelist sniffs the effluent and indicates the detection of an odor and its intensity.

    • Simultaneously, the FID records the concentration of the compound eluting from the column.

  • Data Collection and Analysis:

    • For each panelist and each enantiomer, the lowest concentration at which the odor is reliably detected is recorded.

    • The odor threshold for each panelist is determined as the geometric mean of the last concentration not detected and the first concentration detected.

    • The group's odor threshold for each enantiomer is then calculated as the geometric mean of the individual thresholds.

    • Statistical analysis (e.g., a t-test) should be performed to determine if there is a significant difference between the odor thresholds of the (S)- and (R)-enantiomers.

Anticipated Data and Interpretation

The primary outcome of this experimental work would be a quantitative comparison of the odor thresholds of (S)- and (R)-2-benzylheptan-1-ol. This data would be best presented in a clear, tabular format:

EnantiomerOdor Threshold (ng/L in air)Odor Descriptor(s)
(S)-2-benzylheptan-1-olExperimental ValuePanel-derived
(R)-2-benzylheptan-1-olExperimental ValuePanel-derived

A significant difference in the odor thresholds would provide strong evidence for chiral recognition by the human olfactory system for this molecule. Furthermore, the qualitative odor descriptors provided by the sensory panel would be invaluable in characterizing any differences in the perceived scent of the two enantiomers.

Conclusion

While a direct comparison of the odor thresholds of (S)- and (R)-2-benzylheptan-1-ol is not possible at this time due to a lack of available data, the scientific rationale for such an investigation is strong. The principles of chiral recognition in olfaction suggest that these enantiomers are likely to possess distinct sensory properties. The provided experimental framework offers a comprehensive guide for researchers to generate this valuable data, which would not only be of interest to the flavor and fragrance industry but also contribute to our fundamental understanding of structure-odor relationships. The pursuit of this knowledge underscores the importance of empirical sensory analysis in the chemical sciences.

References

  • Scent.vn. 2-Benzylheptanol (CAS 92368-90-6): Odor profile, Properties, & IFRA compliance. Available at: [Link]

Sources

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of (S)-2-Benzylheptan-1-ol in a Laboratory Setting

For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in the dynamic fields of scientific research and drug development, the responsible management of chemical waste is not merely a regulatory hurdle but a cornerstone of a safe and ethical research environment. This guide provides a detailed, step-by-step protocol for the proper disposal of (S)-2-Benzylheptan-1-ol, ensuring the safety of laboratory personnel and the preservation of our environment. The procedures outlined herein are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in laboratory operations.

Part 1: Hazard Assessment and Risk Mitigation

Before handling (S)-2-Benzylheptan-1-ol for any purpose, including disposal, a thorough understanding of its potential hazards is paramount. Based on available data for similar compounds and general chemical principles, the following risks should be considered.

1.1. Health Hazards:

Based on information for the analogous compound Benzyl alcohol, (S)-2-Benzylheptan-1-ol is likely to be harmful if swallowed or inhaled and may cause skin and eye irritation.[1][2] Prolonged or repeated exposure can potentially lead to more severe health effects.[2]

1.2. Environmental Hazards:

According to the aggregated GHS information provided by the European Chemicals Agency (ECHA), 2-Benzylheptan-1-ol is considered toxic to aquatic life with long-lasting effects.[3] This classification underscores the critical importance of preventing its release into the environment.

1.3. Physical Hazards:

While specific flammability data for (S)-2-Benzylheptan-1-ol is not available, many organic alcohols are flammable.[4] Therefore, it should be treated as a potentially flammable liquid and kept away from ignition sources.

Table 1: Hazard Profile of Structurally Similar Compounds
Hazard CategoryBenzyl Alcohol(S)-2-Benzylheptan-1-ol (Predicted/Inferred)
Acute Oral Toxicity Category 4 (Harmful if swallowed)[1]Likely Harmful if Swallowed
Eye Irritation Category 2 (Causes serious eye irritation)[1]Causes serious eye irritation[3]
Skin Sensitization Category 1B (May cause an allergic skin reaction)[1]Potential for skin irritation/sensitization
Aquatic Hazard Readily biodegradable[5]Toxic to aquatic life with long-lasting effects[3]

Part 2: Personal Protective Equipment (PPE) - Your First Line of Defense

The consistent and correct use of appropriate PPE is non-negotiable when handling any chemical waste. The following PPE is mandatory for the disposal of (S)-2-Benzylheptan-1-ol:

  • Eye Protection: Chemical safety goggles are required to protect against potential splashes.

  • Hand Protection: Wear chemically resistant gloves (e.g., nitrile or neoprene) to prevent skin contact.

  • Body Protection: A standard laboratory coat should be worn to protect against incidental contact.

  • Respiratory Protection: If handling large quantities or in a poorly ventilated area, a respirator with an organic vapor cartridge may be necessary.[6]

Part 3: Spill Management Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate risks.

  • Evacuate and Ventilate: Alert personnel in the immediate area and ensure adequate ventilation.

  • Contain the Spill: Use an inert absorbent material such as sand, diatomaceous earth, or a universal binding agent to contain the spill.[7][8]

  • Absorb and Collect: Carefully absorb the spilled liquid with the absorbent material.

  • Package for Disposal: Place the contaminated absorbent material into a clearly labeled, sealable container for hazardous waste disposal.[6]

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water.

  • Report the Incident: Follow your institution's protocol for reporting chemical spills.

Part 4: Step-by-Step Disposal Procedure

The disposal of (S)-2-Benzylheptan-1-ol must be conducted in strict accordance with federal, state, and local regulations. The following procedure provides a framework for compliant disposal.

4.1. Waste Characterization:

(S)-2-Benzylheptan-1-ol, like many other organic alcohols, should be classified as a hazardous waste due to its potential ignitability and aquatic toxicity.[4][9] It is the responsibility of the waste generator to properly characterize all waste materials.[10]

4.2. Waste Segregation and Collection:

  • Do Not Pour Down the Drain: Under no circumstances should (S)-2-Benzylheptan-1-ol be disposed of down the drain.[9][11] This is illegal and poses a significant risk to aquatic ecosystems and water treatment infrastructure.[9][12]

  • Use a Designated Hazardous Waste Container: Collect waste (S)-2-Benzylheptan-1-ol in a dedicated, properly labeled hazardous waste container. The container must be compatible with the chemical and have a secure, tight-fitting lid.[13][14]

  • Segregate from Incompatible Wastes: Store the waste container separately from incompatible materials, such as strong oxidizing agents, to prevent dangerous reactions.[15][16]

4.3. Labeling and Storage:

  • Proper Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(S)-2-Benzylheptan-1-ol," and any other information required by your institution's Environmental Health and Safety (EHS) department.[4]

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA.[4][13] This area should be near the point of generation and under the control of laboratory personnel.[17] The SAA must be inspected weekly for any signs of leakage.[4]

4.4. Arranging for Professional Disposal:

  • Contact Your EHS Department: Once the waste container is full or has been in storage for the maximum allowed time (often 90 days, but regulations can vary), contact your institution's EHS department to arrange for pickup and disposal by a licensed professional waste disposal service.[10][15][17]

  • Documentation: Ensure that all necessary paperwork, such as a waste transfer note, is completed accurately.[12]

Diagram 1: Disposal Decision Workflow for (S)-2-Benzylheptan-1-ol

G cluster_0 Waste Generation & Characterization cluster_1 Collection & Segregation cluster_2 Storage & Labeling cluster_3 Final Disposal start Generate (S)-2-Benzylheptan-1-ol Waste characterize Characterize as Hazardous Waste (Ignitable, Aquatic Toxin) start->characterize collect Collect in a Designated, Compatible Container characterize->collect no_drain DO NOT Pour Down Drain segregate Segregate from Incompatible Wastes (e.g., Oxidizers) collect->segregate label_container Label Container: 'Hazardous Waste' Chemical Name & Hazards segregate->label_container store_saa Store in a Designated Satellite Accumulation Area (SAA) label_container->store_saa contact_ehs Contact Institutional EHS for Waste Pickup store_saa->contact_ehs professional_disposal Transfer to a Licensed Hazardous Waste Disposal Facility contact_ehs->professional_disposal

Caption: Decision workflow for the safe disposal of (S)-2-Benzylheptan-1-ol.

Part 5: Regulatory Compliance

Adherence to regulations set forth by agencies such as the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA) is mandatory.[18][19] These regulations govern all aspects of hazardous waste management, from generation to final disposal.[13][20] All laboratory personnel handling hazardous waste must receive appropriate training.[21]

Conclusion: A Commitment to Safety and Sustainability

The proper disposal of (S)-2-Benzylheptan-1-ol is a critical responsibility for all laboratory personnel. By following these guidelines, researchers can ensure a safe working environment, protect the environment, and maintain compliance with all applicable regulations. This commitment to responsible chemical management is integral to the integrity and success of the scientific enterprise.

References

  • Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol.
  • Carl ROTH. (n.d.). Safety Data Sheet: Benzyl alcohol.
  • ECHEMI. (n.d.). Benzyl alcohol SDS, 100-51-6 Safety Data Sheets.
  • United States Environmental Protection Agency. (n.d.). How to Dispose of and Recycle Alcohol-Based Hand Sanitizer.
  • PubChem. (n.d.). 2-Benzylheptan-1-ol.
  • Global Safety Management, Inc. (2015). Safety Data Sheet.
  • University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
  • Central Washington University. (n.d.). Laboratory Hazardous Waste Disposal Guidelines.
  • GAIACA. (2022). How to Dispose of Chemical Waste in a Lab Correctly.
  • Collect and Recycle. (n.d.). Ethanol Disposal In Laboratories.
  • Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste.
  • United States Environmental Protection Agency. (2025). Regulations for Hazardous Waste Generated at Academic Laboratories.
  • Occupational Safety and Health Administration. (n.d.). Hazardous Waste - Overview.
  • Earth911. (2025). How to Dispose of Liquor and Denatured Alcohol Safely.
  • MLI Environmental. (2022). OSHA Regulations and Hazardous Waste Disposal: What To Know.
  • Daniels Health. (2025). How to Ensure Safe Chemical Waste Disposal in Laboratories.
  • Fisher Scientific. (n.d.). Safety Data Sheet - Benzyl alcohol.
  • Waste Direct. (2025). How to Dispose of Old Alcohol (An In-Depth Guide).
  • Stanford Environmental Health & Safety. (n.d.). Ethanol Factsheet.
  • KPA. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Occupational Safety and Health Administration. (n.d.). Occupational Safety and Health Guidance Manual for Hazardous Waste Site Activities.
  • Cole-Parmer. (n.d.). Material Safety Data Sheet - Benzyl alcohol.
  • American Chemical Society. (n.d.). Hazardous Waste and Disposal.

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Handling

A Senior Application Scientist's Guide to Personal Protective Equipment for Handling (S)-2-Benzylheptan-1-ol

Welcome to a comprehensive guide designed for the precise and safe handling of (S)-2-Benzylheptan-1-ol. As researchers, scientists, and drug development professionals, our work demands not only scientific rigor but also...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to a comprehensive guide designed for the precise and safe handling of (S)-2-Benzylheptan-1-ol. As researchers, scientists, and drug development professionals, our work demands not only scientific rigor but also an unwavering commitment to safety. This document moves beyond a simple checklist, offering a deep dive into the causality behind each safety recommendation, ensuring that every protocol is a self-validating system for your laboratory's safety culture.

Hazard Identification and Risk Assessment: Understanding the Compound

The primary hazards associated with this class of compounds include:

  • Eye Irritation: Causes serious eye irritation.[2][4][6]

  • Skin Effects: May cause skin irritation and potentially an allergic skin reaction.[2][4]

  • Acute Toxicity: Harmful if swallowed or inhaled.[1][2][5]

  • Aquatic Toxicity: Toxic to aquatic life with long-lasting effects.[7]

  • Combustibility: Classified as a combustible liquid, it has a flash point that requires diligent control of ignition sources.[3][5]

GHS Hazard Profile (Inferred)
Hazard ClassGHS PictogramSignal WordHazard Statement
Acute Toxicity (Oral, Inhalation)GHS07 (Exclamation Mark)Warning H302/H332: Harmful if swallowed or if inhaled.[1][2]
Serious Eye Damage/Eye IrritationGHS07 (Exclamation Mark)Warning H319: Causes serious eye irritation.[2][6]
Skin SensitizationGHS07 (Exclamation Mark)Warning H317: May cause an allergic skin reaction.[2][4]
Hazardous to the Aquatic EnvironmentGHS09 (Environment)Warning H411: Toxic to aquatic life with long lasting effects.[7]

Causality Insight: The irritant nature of aromatic alcohols stems from their ability to act as defatting agents on the skin, disrupting the lipid bilayer of cells. In the eyes, this can lead to significant irritation of the cornea.

Risk Assessment Workflow

A dynamic risk assessment is not a one-time event but a continuous process. Before any procedure involving (S)-2-Benzylheptan-1-ol, this workflow should be mentally or formally reviewed.

Caption: The continuous cycle of laboratory risk assessment.

Core Protective Measures: Your Personal Protective Equipment (PPE) Protocol

The Occupational Safety and Health Administration (OSHA) mandates that PPE be provided and used whenever necessary to protect against workplace hazards.[8] For (S)-2-Benzylheptan-1-ol, a multi-layered approach is essential.

Tier 1: Engineering and Administrative Controls

Before selecting PPE, the most effective safety measures must be in place.

  • Primary Engineering Control: All handling of (S)-2-Benzylheptan-1-ol, including weighing, transferring, and reaction setup, must be performed within a certified chemical fume hood to minimize inhalation exposure.[5][9]

  • Administrative Control: Access to areas where the compound is stored and handled should be restricted to trained personnel. Ensure safety showers and eyewash stations are unobstructed and tested regularly.

Tier 2: Personal Protective Equipment Selection

PPE is the final barrier between you and the chemical. Its selection must be deliberate and based on the specific risks of the procedure.

A. Eye and Face Protection

  • Standard Operations: For routine handling of small quantities (<100 mL) inside a fume hood, ANSI Z87.1-compliant safety glasses with side shields are the minimum requirement.[10]

  • Splash Hazard Operations: During procedures with a higher risk of splashing (e.g., vigorous mixing, large-volume transfers, quenching reactions), chemical splash goggles are mandatory.[3][11] For maximum protection, a full-face shield should be worn over the goggles.[10][12]

B. Skin and Body Protection

  • Hand Protection: The choice of glove material is critical. Nitrile gloves are generally suitable for intermittent contact with aromatic alcohols, but a thorough assessment is necessary.[13]

Glove MaterialBreakthrough Time (Est.)Suitability for (S)-2-Benzylheptan-1-ol
Nitrile Short-term contactGood for incidental splashes and transfers. Not for immersion. Change gloves immediately upon contamination.
Neoprene ModerateRecommended for longer duration tasks or when more significant contact is possible.
Butyl Rubber LongExcellent resistance. Recommended for spill cleanup or situations with high potential for direct contact.

Procedural Note: Always double-glove when handling neat (undiluted) (S)-2-Benzylheptan-1-ol. This allows for the safe removal of a contaminated outer glove without exposing the skin. Inspect gloves for any signs of degradation or puncture before use.

  • Lab Coat: A flame-resistant or 100% cotton lab coat is required, as synthetic materials can melt and adhere to the skin if ignited.[9] The coat should be fully buttoned with sleeves rolled down.

C. Respiratory Protection

  • Standard Operations: When working within a properly functioning chemical fume hood, respiratory protection is typically not required.[3]

  • Emergency or High-Concentration Scenarios: In the event of a large spill outside of a fume hood or if ventilation fails, a NIOSH-approved respirator with organic vapor cartridges is necessary.[3][14] Personnel must be properly fit-tested and trained before using any respirator.[15]

Operational and Disposal Plans: From Benchtop to Waste Stream

Safe handling extends beyond PPE. It encompasses the entire lifecycle of the chemical in your laboratory.

Standard Operating Workflow

This workflow diagram illustrates the key phases of a typical laboratory procedure involving (S)-2-Benzylheptan-1-ol, embedding safety checks at each stage.

Caption: A step-by-step workflow for the safe handling of (S)-2-Benzylheptan-1-ol.

Spill Management
  • Small Spill (<50 mL in a fume hood):

    • Alert personnel in the immediate area.

    • Wear appropriate PPE (double nitrile or butyl gloves, goggles, lab coat).

    • Absorb the spill with an inert material like sand, diatomaceous earth, or a commercial chemical absorbent.[1] Do not use combustible materials like paper towels.

    • Collect the contaminated absorbent into a sealed container for hazardous waste disposal.

    • Clean the spill area with soap and water.

  • Large Spill (>50 mL or any spill outside a fume hood):

    • Evacuate the immediate area and alert others.

    • If the spill is flammable, turn off all nearby ignition sources.[16]

    • Close the laboratory door and prevent entry.

    • Contact your institution's Environmental Health & Safety (EHS) department or emergency response team immediately.

Waste Disposal

Proper disposal is a legal and ethical responsibility to protect our environment.

  • Waste Stream Identification: (S)-2-Benzylheptan-1-ol and materials contaminated with it should be disposed of as hazardous chemical waste. It typically falls under the category of non-halogenated organic waste.

  • Container Management: Use a designated, properly labeled waste container with a secure lid. The label must clearly state "Hazardous Waste" and list the chemical constituents.[17]

  • Storage: Store the waste container in a secondary containment bin within a designated satellite accumulation area until it is collected by your institution's EHS personnel.[16]

Emergency First Aid

Immediate and appropriate first aid can significantly reduce the severity of an exposure.

  • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open.[3] Seek immediate medical attention.

  • Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[4] If irritation or a rash develops, seek medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen and seek immediate medical attention.[4]

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[4]

By integrating these expert-level protocols and understanding the reasoning behind them, you can build a robust safety framework for your work with (S)-2-Benzylheptan-1-ol, ensuring the integrity of your research and the well-being of your team.

References

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

  • PENTA s.r.o. (2024, February 27). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link]

  • Sciencelab.com. (2005, October 10). Benzyl alcohol MSDS. Retrieved from [Link]

  • University of Illinois Division of Research Safety. (2024, June 12). Flammable Liquids. Retrieved from [Link]

  • European Chemicals Agency (ECHA). (n.d.). Benzyl alcohol - Substance Information. Retrieved from [Link]

  • Carl ROTH GmbH + Co. KG. (n.d.). Safety Data Sheet: Benzyl alcohol. Retrieved from [Link] (Note: This is a distinct SDS from reference 1 with different details).

  • National Center for Biotechnology Information. (n.d.). 2-Benzylheptan-1-ol. PubChem Compound Database. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • Storemasta. (2023, March 22). Personal Protective Equipment (PPE) For Flammable Liquids. Retrieved from [Link]

  • Washington State Department of Health. (2023, June 21). School Science Safety | Disposal of Hazardous Waste. YouTube. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). 1910.132 - General requirements. Retrieved from [Link]

  • BYJU'S. (n.d.). General Methods of Preparation of Alcohols. Retrieved from [Link]

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